molecular formula C3H5Cl3N2O4S B1612443 N-(2,2,2-Trichloroethoxysulfonyl)urea CAS No. 882739-31-3

N-(2,2,2-Trichloroethoxysulfonyl)urea

Cat. No.: B1612443
CAS No.: 882739-31-3
M. Wt: 271.5 g/mol
InChI Key: QYUJBOJJEGIBCJ-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloroethoxysulfonyl)urea is a useful research compound. Its molecular formula is C3H5Cl3N2O4S and its molecular weight is 271.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloroethyl N-carbamoylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUJBOJJEGIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584908
Record name 2,2,2-Trichloroethyl carbamoylsulfamate
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Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882739-31-3
Record name 2,2,2-Trichloroethyl carbamoylsulfamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 882739-31-3
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Foundational & Exploratory

N-(2,2,2-Trichloroethoxysulfonyl)urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2,2,2-Trichloroethoxysulfonyl)urea

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized sulfonylurea derivative. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the compound's chemical structure, physicochemical properties, plausible synthetic routes, and key applications. By integrating established chemical principles with data from authoritative sources, this guide aims to serve as a critical resource for understanding and utilizing this versatile chemical intermediate.

Introduction and Strategic Overview

This compound, often abbreviated as Tces-Urea, is a specialized chemical reagent that merges the structural features of a sulfonylurea with a protective trichloroethoxy group.[1] The convergence of these functionalities—the urea moiety known for its role in hydrogen bonding and biological activity, the sulfonyl group as a potent electrophile and structural backbone, and the trichloroethoxy group as a cleavable protecting group—renders this molecule a unique and valuable tool in modern organic synthesis.[1][2]

Its primary significance lies in its role as a synthetic intermediate for constructing complex molecular architectures, particularly in the development of novel bioactive compounds and antibacterial agents like muramycin analogs.[1] This guide provides an in-depth analysis of its core attributes, from fundamental properties to practical applications, to empower researchers in leveraging its unique reactivity.

Chemical Structure and Nomenclature

The unique reactivity of this compound stems directly from its molecular architecture. The molecule incorporates three key functional groups: a urea group (-NH-CO-NH-), a sulfonyl group (-SO₂-), and a 2,2,2-trichloroethoxy group (-O-CH₂-CCl₃).

Systematic IUPAC Name: (2,2,2-trichloroethoxy)sulfonylurea

Common Synonyms: Tces-Urea, Aminocarbonylsulfamic acid, 3,3,3-trichloroethoxy ester

Key Identifiers:

  • CAS Number: 882739-31-3

  • Molecular Formula: C₃H₅Cl₃N₂O₄S

  • Linear Formula: NH₂CONHSO₂OCH₂CCl₃

  • InChI Key: QYUJBOJJEGIBCJ-UHFFFAOYSA-N

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting.

Physicochemical Data

The quantitative data for this compound are summarized below. This compound is a solid at room temperature with a defined melting point range, indicating a crystalline nature.[3] Its moderate solubility in common organic solvents facilitates its use in a variety of reaction conditions.[1]

PropertyValueSource
Molecular Weight 271.51 g/mol
Appearance White Solid[1]
Melting Point 161-165 °C[3]
Assay Purity ≥96%[3]
Solubility Moderately soluble in dichloromethane and ethyl acetate[1]
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

    • A singlet for the -CH₂- group adjacent to the oxygen and the trichloromethyl group, likely appearing downfield due to the electronegativity of the neighboring atoms.

    • Broad signals corresponding to the -NH- and -NH₂ protons of the urea moiety. The chemical shift of these protons can be highly variable and dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show distinct signals for:

    • The carbonyl carbon (C=O) of the urea group, typically in the 150-160 ppm range.

    • The methylene carbon (-CH₂-) of the ethoxy group.

    • The trichloromethyl carbon (-CCl₃), which would appear as a single peak.

  • Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups.

    • Strong, sharp absorption bands for the N-H stretching of the primary and secondary amines in the urea group (typically 3300-3500 cm⁻¹).[5]

    • A very strong absorption for the carbonyl (C=O) stretch of the urea group around 1640-1660 cm⁻¹.[5]

    • Strong, characteristic absorptions for the asymmetric and symmetric S=O stretching of the sulfonyl group, expected in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.

    • C-Cl stretching absorptions in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, published synthesis for this compound is not widely documented, a plausible and logical pathway can be constructed based on established methods for synthesizing sulfonylureas.[6] The core strategy involves the reaction of a sulfonyl isocyanate intermediate with ammonia.

Step 1: Synthesis of 2,2,2-Trichloroethyl Chlorosulfonate. This can be achieved by reacting 2,2,2-trichloroethanol with sulfuryl chloride (SO₂Cl₂).

Step 2: Formation of 2,2,2-Trichloroethoxysulfonyl Isocyanate. The chlorosulfonate is then reacted with a source of isocyanate, such as sodium isocyanate, or through a multi-step process involving conversion to a sulfonamide followed by reaction with phosgene or a phosgene equivalent. A more direct route involves the reaction of 2,2,2-trichloroethoxysulfonamide with a carbonyl source.

Step 3: Formation of this compound. The highly reactive sulfonyl isocyanate intermediate is then carefully reacted with ammonia (NH₃) to yield the final product.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Reagent cluster_3 Final Product A 2,2,2-Trichloroethanol C 2,2,2-Trichloroethoxysulfonyl Isocyanate A->C Step 1 & 2 B Sulfuryl Chloride (SO₂Cl₂) B->C Step 1 & 2 E This compound C->E Step 3 D Ammonia (NH₃) D->E

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Sulfonylurea Moiety: This group is known for its acidic N-H proton (adjacent to the sulfonyl group), which can be deprotonated with a suitable base. The resulting anion can act as a nucleophile.

  • Trichloroethoxy Group: This group serves as a protecting group that can be cleaved under specific reductive conditions (e.g., with zinc dust in acetic acid), which is a common strategy in multi-step synthesis. This unmasks a hydroxyl group, providing another point for chemical modification.

  • Urea Group: The terminal -NH₂ group can undergo further reactions, such as acylation or alkylation, allowing for the extension of the molecular structure.

Applications in Synthesis and Drug Discovery

The primary value of this compound lies in its application as a versatile building block.[1]

  • Intermediate for Bioactive Molecules: It is explicitly cited as an intermediate in the synthesis of antibacterial muramycin analogs.[1] Muramycins are a class of antibiotics, and developing novel analogs is a key strategy in combating antibiotic resistance. The sulfonylurea scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents, including anti-diabetic, anti-cancer, and anti-inflammatory drugs.[2]

  • Building Complex Architectures: The combination of the reactive urea functionality and the cleavable trichloroethoxy group allows for sequential and controlled chemical modifications.[1] This makes it an ideal starting point for creating libraries of complex molecules for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as acutely toxic if swallowed.[3]

GHS Hazard Information
HazardCodeDescriptionPictogram
Acute Toxicity (Oral) H302Harmful if swallowedGHS07 (Exclamation Mark)
Signal Word -Warning-
Experimental Protocol: Safe Handling and Storage

1. Personal Protective Equipment (PPE):

  • Wear a dust mask (type N95 or equivalent) to prevent inhalation of solid particles.[3]
  • Use chemical-resistant gloves (e.g., nitrile) and standard laboratory safety glasses or goggles.[3]
  • A lab coat is mandatory to prevent skin contact.

2. Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.
  • Avoid direct contact with skin, eyes, and clothing.
  • Wash hands thoroughly with soap and water after handling.

3. Storage:

  • Store in a tightly sealed container to protect from moisture and light.[1]
  • Keep in a cool, dry, and well-ventilated area away from incompatible substances.
  • The designated storage class is 13 for non-combustible solids.

4. First Aid Measures:

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.

5. Spill & Disposal:

  • In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
  • Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry and medicinal research. Its unique combination of a reactive sulfonylurea core and a cleavable trichloroethoxy protecting group provides chemists with a versatile platform for constructing complex and biologically relevant molecules. A comprehensive understanding of its properties, reactivity, and safe handling protocols, as outlined in this guide, is crucial for unlocking its full potential in the laboratory.

References

  • Azomures. SAFETY DATA SHEET UREA. [Link]

  • Ballance. Nrich Urea Safety Data Sheet. [Link]

  • Toros Tarim. Urea Properties. [Link]

  • Summit Fertilizers. UREA Safety Data Sheet. [Link]

  • Wikipedia. Urea. [Link]

  • He, W., et al. (2019). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 24(15), 2791. [Link]

  • Dirschka, T. (2020). Mode of action of urea. International Journal of Clinical Practice, 74(S187), e13569. [Link]

  • Semantic Scholar. Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. [Link]

  • PCC Group. Urea – applications, properties and significance in industry. [Link]

  • Shaliyeva, V., et al. (2024). Synthesis of N-(2,2,2-Trichloro-1-thioureidoethyl)carboxamides and 2-(1-Carboxamido-2,2,2-trichloroethyl)isothiouronium Chlorides. Molbank, 2024(1), M1845. [Link]

  • EA Journals. A Review of the Chemistry of Urea Fertilizers (CO(NH2)2) and Chlorpyrifos Pesticides (C9H11Cl3NO3PS) in Agricultural Education. [Link]

  • ResearchGate. Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. [Link]

  • Ialongo, C., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(4), 535-556. [Link]

  • Wikipedia. Thiourea. [Link]

  • Aljamali, N. M. (2022). Review on urea (Uses, advantage, disadvantage) in biochemical fields. Biomedical Journal of Scientific & Technical Research, 43(2), 34443-34449. [Link]

  • Darshani, N. W. A., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData, 9(6), x240755. [Link]

  • PubChem. N-(2-Chloroethyl)urea. [Link]

  • Kurpl, J., et al. (2023). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Polymers, 15(22), 4443. [Link]

  • ResearchGate. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. [Link]

  • Gavin Publishers. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. [Link]

  • PubChem. Tris-(2-chloroethyl)urea. [Link]

Sources

The 2,2,2-Trichloroethoxysulfonyl (Tces) Group: A Technical Guide to a Robust Protecting Strategy

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The ability to selectively mask a reactive functional group, perform transformations elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of modern synthetic chemistry. Among the arsenal of available protecting groups, the 2,2,2-trichloroethoxysulfonyl (Tces) group has emerged as a powerful, yet perhaps underutilized, tool for the protection of amines and other functionalities.

This technical guide provides an in-depth exploration of the chemistry and applications of the Tces group, offering field-proven insights for researchers, medicinal chemists, and process development scientists. We will delve into the causality behind its reactivity, provide detailed protocols for its implementation, and showcase its utility in complex synthetic endeavors.

Core Principles of the Tces Protecting Group

The 2,2,2-trichloroethoxysulfonyl group is a sulfonamide-based protecting group. Its structure, featuring the electron-withdrawing 2,2,2-trichloroethoxy moiety, imparts a unique set of stability and reactivity characteristics that distinguish it from other sulfonyl and carbamate protecting groups.

Key Attributes:

  • Robust Stability: Tces-protected amines (Tces-sulfonamides) exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic media where many common amine protecting groups like tert-butoxycarbonyl (Boc) are labile.[1]

  • Orthogonal Cleavage: The true power of the Tces group lies in its unique deprotection pathway. It is cleaved under specific, mild reductive conditions, typically using zinc dust in acetic acid.[2][3] This orthogonality allows for its selective removal in the presence of acid-labile (e.g., Boc, trityl), base-labile (e.g., Fmoc, acetyl), and hydrogenolysis-sensitive (e.g., Cbz, benzyl) protecting groups.

  • Reduced Nucleophilicity of the Protected Amine: As with other sulfonamides, acylation of an amine with the Tces group significantly reduces the nitrogen's basicity and nucleophilicity, preventing unwanted side reactions during subsequent synthetic steps.[4]

These attributes make the Tces group an excellent choice for complex syntheses requiring a highly stable, yet selectively removable, amine protecting group.

Synthesis and Introduction of the Tces Group

The primary reagent for introducing the Tces group is 2,2,2-trichloroethoxysulfonyl chloride (Tces-Cl) .

Synthesis of 2,2,2-Trichloroethoxysulfonyl Chloride (Tces-Cl)

While not as commonly commercially available as other protecting group reagents, Tces-Cl can be synthesized in the laboratory. A general and reliable method involves the reaction of sulfuryl chloride with 2,2,2-trichloroethanol.

Conceptual Synthesis Pathway:

The reaction proceeds via a nucleophilic attack of the alcohol on sulfuryl chloride, followed by the elimination of hydrogen chloride. This is a standard method for preparing sulfonyl chlorides from alcohols and can be adapted from established procedures for similar transformations.[5]

cluster_synthesis Synthesis of Tces-Cl TCE_OH Cl3C-CH2OH (2,2,2-Trichloroethanol) Tces_Cl Cl3C-CH2-O-SO2Cl (Tces-Cl) TCE_OH->Tces_Cl + SO2Cl2 SO2Cl2 SO2Cl2 (Sulfuryl Chloride) SO2Cl2->Tces_Cl HCl HCl (byproduct)

Caption: Conceptual synthesis of Tces-Cl.

Protocol for Tces Protection of an Amine

The protection of a primary or secondary amine with Tces-Cl is a straightforward sulfonylation reaction. The choice of base and solvent is critical for achieving high yields and preventing side reactions. The following protocol is based on well-established procedures for sulfonamide formation.[6]

Experimental Protocol: Tces Protection of a Primary Amine

  • Dissolution: Dissolve the primary amine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5-2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5-2.0 equiv.), to the solution and cool to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction.

  • Reagent Addition: Slowly add a solution of 2,2,2-trichloroethoxysulfonyl chloride (Tces-Cl, 1.1-1.2 equiv.) in the same solvent to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Tces-sulfonamide by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

ParameterConditionRationale
Substrate Primary or Secondary AmineThe target functional group for protection.
Reagent Tces-Cl (1.1-1.2 equiv.)Slight excess ensures complete consumption of the starting amine.
Base Triethylamine or DIPEA (1.5-2.0 equiv.)Neutralizes generated HCl, driving the reaction to completion.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that do not react with Tces-Cl.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, then RT for completion.
Reaction Time 2-12 hoursDependent on the reactivity of the specific amine substrate.

Deprotection of the Tces Group

The hallmark of the Tces group is its clean and selective removal under mild reductive conditions. The most common and effective method is the use of zinc dust in the presence of a proton source, typically acetic acid.[2]

Mechanism of Reductive Cleavage

The deprotection proceeds via a reductive elimination mechanism. The zinc metal acts as a single-electron transfer agent, initiating the fragmentation of the trichloroethyl group.

  • Electron Transfer: Two single-electron transfers from zinc to one of the chlorine atoms on the trichloroethyl group occur.

  • Fragmentation: This leads to the formation of a zinc-halogen bond and subsequent elimination of a chloride ion, generating an intermediate that rapidly fragments.

  • Elimination: The intermediate undergoes a 1,2-elimination to form 1,1-dichloroethene, carbon dioxide, and the deprotected amine (as its salt). The proton source (acetic acid) facilitates the protonation of the liberated amine.

cluster_deprotection_mech Mechanism of Tces Reductive Cleavage Tces_Amine R-NH-SO2-O-CH2-CCl3 (Tces-protected Amine) Intermediate [Intermediate Complex] Tces_Amine->Intermediate + Zn, AcOH Products R-NH2 (Free Amine) Intermediate->Products Fragmentation Byproducts Zn(OAc)2 + CO2 + CH2=CCl2 Intermediate->Byproducts Elimination

Caption: Reductive cleavage of a Tces-sulfonamide.

Protocol for Tces Deprotection

This protocol provides a general procedure for the removal of the Tces group from a sulfonamide.

Experimental Protocol: Tces Deprotection

  • Dissolution: Dissolve the Tces-protected compound (1.0 equiv.) in a suitable solvent, such as acetic acid, or a mixture of THF and acetic acid.

  • Zinc Addition: Add activated zinc dust (5-10 equiv.) portion-wise to the stirred solution. The activation of zinc (e.g., by washing with dilute HCl, water, ethanol, and ether) is often recommended to ensure high reactivity. The reaction is often exothermic and may require cooling.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake thoroughly with the reaction solvent or another suitable solvent like ethyl acetate.

  • Work-up: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, it may need to be removed azeotropically with toluene. The residue can then be taken up in an organic solvent and washed with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining acid and liberate the free amine.

  • Purification: After drying and concentrating the organic phase, the crude amine can be purified by chromatography or crystallization if necessary.

cluster_workflow Tces Protection & Deprotection Workflow Start Primary/Secondary Amine (R-NH2) Protect Protect Amine (Tces-Cl, Base) Start->Protect Protected Tces-Protected Amine (R-NH-Tces) Protect->Protected Synth Multi-Step Synthesis (Acidic/Basic/Oxidative/ Reductive Conditions) Protected->Synth Deprotect Deprotect Amine (Zn, AcOH) Synth->Deprotect End Final Product with Free Amine Deprotect->End

Caption: General workflow for using the Tces group.

Applications in Research and Development

The unique stability and cleavage conditions of the Tces group make it a valuable asset in various areas of complex molecule synthesis.

  • Peptide and Sulfopeptide Synthesis: The stability of the related trichloroethyl (TCE) group to acidic conditions has been leveraged in the solid-phase synthesis of sulfopeptides.[1] The Tces group offers a similar advantage for protecting the amino functionality in such syntheses, where repeated exposure to acidic conditions (e.g., for Boc group removal from other parts of the peptide) is common.

  • Natural Product Synthesis: In the total synthesis of complex natural products, where numerous functional groups must be tolerated through many synthetic steps, an orthogonal protecting group like Tces can be indispensable. Its resistance to a wide range of reagents allows for greater flexibility in synthetic route design.

  • Medicinal Chemistry: Medicinal chemists often need to synthesize libraries of related compounds for structure-activity relationship (SAR) studies. A robust protecting group that can be reliably removed at a late stage is highly advantageous. The Tces group allows for the diversification of a common intermediate, followed by a final, clean deprotection step.

Troubleshooting and Field Insights

  • Incomplete Protection: If protection is sluggish, ensure the amine starting material is free of ammonium salts. Using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent can sometimes improve yields for less reactive amines.

  • Incomplete Deprotection: The activity of the zinc dust is critical. If the reaction stalls, consider adding freshly activated zinc. Gentle heating (40-50 °C) can also accelerate the cleavage, but should be used with caution to avoid potential side reactions.

  • Alternative Deprotection: While zinc/acetic acid is standard, other reductive systems can be explored. For instance, low-valent titanium reagents have been shown to cleave tosylamides and could potentially be effective for Tces-sulfonamides under specific conditions.[7]

  • Substrate Compatibility: While the Tces deprotection is mild, highly reducible functional groups (e.g., azides, some nitro groups) in the substrate may not be compatible with the zinc/acetic acid conditions. Careful planning of the synthetic route is essential.

Conclusion

The 2,2,2-trichloroethoxysulfonyl (Tces) group represents a highly robust and versatile tool for the protection of amines in organic synthesis. Its exceptional stability to a broad spectrum of reaction conditions, combined with its selective and mild reductive cleavage, provides a powerful orthogonal strategy for complex molecular construction. For drug development professionals and synthetic chemists facing challenging multi-step syntheses, a thorough understanding and judicious application of the Tces group can provide a clear strategic advantage, enabling the efficient and successful synthesis of target molecules.

References

  • Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). A new and efficient synthesis of sulfonyl chlorides. Chemistry–A European Journal, 16(41), 12474-12480. Available at: [Link]

  • Chem-Station. (2019). Troc Protecting Group. Chem-Station Int. Ed. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl (SES) Group as a Protecting Group for Amines. Organic Syntheses Procedure. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Ali, A. M., Hill, B., & Taylor, S. D. (2009). Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide. The Journal of organic chemistry, 74(9), 3583–3586. Available at: [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

  • Bohrium. (n.d.). Reductive transformations mediated by zinc dust in acetic acid. Bohrium. Available at: [Link]

  • Wikipedia. (n.d.). 2,2,2-Trichloroethanol. Wikipedia. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,2,2-trifluoroethyl methanesulfonate. PrepChem.com. Available at: [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Application of TCES-Urea Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-(2,2,2-Trichloroethoxysulfonyl)urea, commonly referred to as TCES-Urea, a specialized reagent in modern organic synthesis. Moving beyond a simple recitation of protocols, this document delves into the mechanistic principles, strategic applications, and practical nuances of employing TCES-Urea. It is intended for researchers, medicinal chemists, and process development professionals who require a sophisticated understanding of advanced protecting group strategies and their impact on the synthesis of complex molecules.

Introduction: Situating TCES-Urea in the Synthetic Landscape

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity.[1][2] While a vast arsenal of amine protecting groups like Boc, Cbz, and Fmoc are widely utilized, niche reagents are often required to overcome specific challenges of stability and orthogonal deprotection.[1][2] this compound (TCES-Urea) emerges in this context as a highly specialized tool, primarily for the introduction of the TCES (2,2,2-Trichloroethoxysulfonyl) protecting group onto primary and secondary amines.

The TCES group belongs to the family of trichloroethyl-based protecting groups, which are renowned for their unique cleavage mechanism under mild, reductive conditions. This property grants them a valuable position in orthogonal protection schemes, where multiple amine functionalities within a complex molecule must be addressed selectively.[2] This guide will dissect the core reactivity of TCES-Urea, providing a framework for its rational application in fields ranging from peptide synthesis to the development of novel therapeutics.

Core Reactivity and Mechanistic Underpinnings

The utility of TCES-Urea stems from two key chemical transformations: the protection of amines to form stable N-TCES sulfonamides and their subsequent, selective deprotection.

Amine Protection: Formation of N-TCES Sulfonamides

The reaction of an amine with TCES-Urea results in the formation of a stable N-TCES protected amine (a sulfonamide) and urea as a non-interfering byproduct.

Mechanism: The sulfonyl group in TCES-Urea polarizes the S-N bond, rendering the sulfonyl sulfur highly electrophilic. The urea moiety serves as an excellent leaving group upon nucleophilic attack by the amine.

Caption: General scheme for amine protection using TCES-Urea.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are typically chosen to prevent any side reactions with the solvent.

  • Temperature: The reaction generally proceeds efficiently at room temperature, highlighting the reagent's reactivity.

  • Stoichiometry: A slight excess of TCES-Urea may be used to drive the reaction to completion, particularly with less nucleophilic amines. The urea byproduct is often easily removed due to its differing solubility properties.

Reductive Deprotection: The Signature Cleavage

The defining feature of the TCES group is its selective cleavage under mild reductive conditions, a process that leaves many other protecting groups, such as Boc and Cbz, intact.

Mechanism: The deprotection is initiated by a two-electron reduction of the trichloroethyl group, typically by metallic zinc. This generates an unstable intermediate that rapidly undergoes β-elimination to release the free amine, sulfur dioxide, chloride, and dichloroethylene.

G A N-TCES Protected Amine Cl3C-CH2-O-SO2-NH-R B Intermediate Anion [Cl2C=CH2...SO2NHR...Cl⁻] A->B + 2e⁻ (from Zn) - Cl⁻ C Free Amine R-NH2 B->C β-elimination D Byproducts (SO2 + Cl⁻ + Cl2C=CH2) B->D

Caption: Mechanism of reductive deprotection of an N-TCES group.

Causality Behind Experimental Choices:

  • Reducing Agent: Activated zinc dust is the most common reagent. The activation (e.g., with dilute HCl) is crucial to remove the passivating oxide layer and ensure efficient electron transfer.

  • Solvent/Proton Source: The reaction is typically performed in a protic solvent like acetic acid or an alcohol/water mixture. The acid serves to activate the zinc and protonate the liberated amine.

  • Trustworthiness: This deprotection is highly reliable and clean. The gaseous (SO₂) and water-soluble byproducts make for a straightforward workup, which is a significant advantage in complex synthesis.

Strategic Applications & Experimental Protocols

The unique stability and deprotection profile of the TCES group makes it a powerful tool in scenarios requiring precise control over reactivity.

Orthogonal Protection in Peptide Synthesis

A key application is in peptide synthesis, where multiple amine groups (N-terminus and side chains like lysine) must be differentiated.[3][4] The TCES group is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it an excellent orthogonal protecting group.

Experimental Protocol: Selective Protection of a Lysine Side Chain

  • Starting Material: N-α-Fmoc-L-lysine.

  • Protection:

    • Dissolve N-α-Fmoc-L-lysine (1.0 eq) in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add a solution of TCES-Urea (1.1 eq) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup:

    • Acidify the mixture to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-α-Fmoc, N-ε-TCES-L-lysine by flash column chromatography.

G cluster_workflow Orthogonal Peptide Synthesis Workflow Start Fmoc-Lys-OH Protect Protect ε-Amine (TCES-Urea) Start->Protect Couple Couple next Amino Acid (e.g., Fmoc-Gly-OH, DIC, HOBt) Protect->Couple Deprotect_Fmoc Deprotect α-Amine (20% Piperidine/DMF) Couple->Deprotect_Fmoc Repeat Repeat Coupling/ Deprotection Cycles Deprotect_Fmoc->Repeat for next residue Deprotect_TCES Global Deprotection (e.g., TFA for side chains) + Selective TCES Cleavage (Zn/AcOH) Deprotect_Fmoc->Deprotect_TCES after last residue Repeat->Deprotect_TCES Final Final Peptide Deprotect_TCES->Final

Caption: Workflow illustrating the use of TCES as an orthogonal protecting group.

Comparative Data and Practical Insights

The decision to use TCES-Urea should be data-driven. Its stability profile is its most compelling feature.

Table: Stability of Amine Protecting Groups
ConditionBoc (tert-Butoxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)TCES (Trichloroethoxysulfonyl)
Strong Acid (e.g., TFA, HCl) LabileStableStableStable
Base (e.g., Piperidine, NaOH) StableLabileStableStable
Catalytic Hydrogenation StableStableLabileStable
Reductive Cleavage (Zn/AcOH) StableStableStableLabile
Nucleophiles StableStableStableStable

This table clearly illustrates the unique deprotection window for the TCES group, validating its role in orthogonal strategies.[5]

Field Insights and Troubleshooting
  • Reagent Quality: TCES-Urea is a solid that should be stored in a desiccator.[6] Its quality can impact reaction efficiency.

  • Zinc Activation: As mentioned, incomplete deprotection is almost always traced back to insufficiently activated zinc. Prepare it fresh before use.

  • Reaction Monitoring: During deprotection, the reaction can be monitored by the disappearance of the starting material. Quenching a small aliquot and analyzing by LC-MS is the most reliable method.

  • Alternative to Urea: While TCES-Urea is convenient, the TCES group can also be introduced using TCES-Cl. However, TCES-Cl is more moisture-sensitive and requires a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, which can sometimes complicate reactions with acid-sensitive substrates. TCES-Urea avoids this by producing neutral urea.

Conclusion and Future Outlook

This compound is more than just another reagent; it is a problem-solving tool for complex synthetic challenges. Its primary strength lies in the introduction of the TCES protecting group, which offers a rare and highly specific deprotection pathway via mild reduction. This orthogonality to common acid- and base-labile groups provides chemists with greater flexibility and control in the synthesis of peptides, natural products, and pharmaceutical intermediates. While not a frontline choice for routine amine protection, its role as a specialized, high-performance reagent is firmly established. Future developments may focus on expanding the scope of its reactivity, potentially exploring its use as an in situ precursor for TCES-isocyanate for the synthesis of complex ureas and carbamates under neutral conditions.[7]

References

  • Barreiro, E. J., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

  • Stewart, J. M., & Young, J. D. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Peptide Science. Available at: [Link]

  • Li, J., et al. (2019). Synthesis of urea-functionalized chitosan derivatives for potential antifungal and antioxidant applications. Carbohydrate Polymers. Available at: [Link]

  • Nagy, M., et al. (2014). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Organic Letters. Available at: [Link]

  • Rojas-Le-Fort, M., et al. (2020). Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. Chemistry & Biodiversity. Available at: [Link]

  • Sancak, K., et al. (2012). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Jeon, M., et al. (2025). Electrooxidative Divergent Halocyclizations of Ambident Amides. Angewandte Chemie International Edition. Available at: [Link]

  • American Chemical Society. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. American Chemical Society. Available at: [Link]

  • Toti, K. S., & Houghten, R. A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Organic Reactions. Urea Formation - Common Conditions. organic-reaction.com. Available at: [Link]

  • Shanehsazzadeh, S., et al. (2016). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • University of Bergen. In-solution Protein Digestion with UREA Denaturating Agent and Trypsin Protease. University of Bergen. Available at: [Link]

  • Cativiela, C., et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Duval, A., et al. (2022). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry. Available at: [Link]

  • Lanza, V., et al. (2021). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Y., et al. (2024). Recent progress in electrochemical synthesis of urea through C-N coupling reactions. Green Energy & Environment. Available at: [Link]

  • Shaik, T. B., et al. (2015). Catalyst-free green synthesis of urea and thiourea derivatives of tetramethylguanidine (TMG) and evaluation of biological activity. Journal of the Serbian Chemical Society. Available at: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • ResearchGate. Orthogonality and Chemoselectivity of urea protecting group. ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of 2,2,2-Trichloroethyl Isocyanate and N-(2,2,2-Trichloroethoxysulfonyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Advanced Synthesis:

Abstract

In the landscape of modern organic synthesis, reagents bearing the 2,2,2-trichloroethyl motif offer unique reactivity and deprotection profiles, invaluable to drug development and complex molecule synthesis. This guide provides a detailed comparative analysis of two functionally distinct, yet structurally related, reagents: 2,2,2-Trichloroethyl Isocyanate and N-(2,2,2-Trichloroethoxysulfonyl)urea (TCES-Urea) . While the former serves as a classical precursor for the widely used Troc (2,2,2-trichloroethoxycarbonyl) protecting group, the latter has emerged as a specialized reagent in advanced, transition-metal-catalyzed C-H functionalization reactions. This whitepaper will dissect their core chemical differences, explore their divergent applications, and provide field-proven experimental protocols to guide researchers in their appropriate selection and use.

Introduction: The Strategic Role of the Trichloroethyl Group

The 2,2,2-trichloroethyl moiety is more than a simple alkyl fragment; it is a functional cassette engineered for specific chemical cleavage. Its powerful electron-withdrawing nature modulates the reactivity of attached functional groups. Critically, it serves as a handle for mild, selective deprotection under reductive conditions, typically with zinc dust. This cleavage proceeds via a β-elimination mechanism, a pathway orthogonal to the acidic or basic hydrolysis and hydrogenolysis conditions used for many common protecting groups like Boc, Cbz, or Fmoc.[1] This orthogonality is a cornerstone of complex synthetic strategies, allowing for the selective unmasking of functional groups without disturbing other protected sites in the molecule.[2]

This guide examines two reagents that leverage this unique feature but channel its utility in fundamentally different directions: an isocyanate designed for stoichiometric functional group protection and a sulfonylurea designed for catalytic C-N bond formation.

2,2,2-Trichloroethyl Isocyanate: Precursor to a Robust Protecting Group

2,2,2-Trichloroethyl isocyanate is a highly reactive electrophile whose primary value lies in its ability to efficiently install the 2,2,2-trichloroethoxycarbonyl (Troc) group onto nucleophiles, most notably amines.

Chemical Properties and Reactivity

Isocyanates are characterized by the highly electrophilic carbon atom of the -N=C=O group.[3] They readily react with a wide range of nucleophiles, including alcohols, amines, and water, under mild conditions.[4] The reaction with an amine yields a substituted urea, but more significantly in the context of protecting groups, its reaction with an alcohol (or the hydrolysis of a chloroformate precursor) leads to a carbamate. When used to protect amines, the Troc group is typically installed using 2,2,2-trichloroethyl chloroformate (Troc-Cl), but the isocyanate serves as a related synthon for forming urea and carbamate linkages.[2]

Core Application: Amine Protection

The principal application derived from this chemistry is the formation of Troc-protected amines. The resulting Troc-carbamate is exceptionally stable to a wide range of conditions, including strong acids, making it a valuable tool in peptide synthesis and natural product synthesis.[1][5]

Figure 1: General scheme for Troc protection of an amine.
Deprotection: Reductive Cleavage

The strategic advantage of the Troc group is its unique deprotection pathway. Treatment with a reducing agent, classically zinc dust in acetic acid or methanol, initiates a cascade that results in the release of the free amine.

Mechanism of Deprotection: The process is initiated by a two-electron reduction of the trichloromethyl group by zinc, leading to the elimination of two chloride ions and the formation of a vinyl chloride intermediate. This is followed by a β-elimination of the carbamate, which subsequently decarboxylates to liberate the free amine, carbon dioxide, and 1,1-dichloroethylene.[1] This mechanism avoids harsh acidic or basic conditions that could compromise sensitive functionalities elsewhere in the molecule.

Troc_Deprotection_Mechanism cluster_main Troc Deprotection with Zinc start R-NH-Troc step1 Intermediate (Zn reduction) start->step1 + Zn, H⁺ step2 β-Elimination step1->step2 - 2Cl⁻ step3 Carbamic Acid R-NH-COOH step2->step3 Spontaneous end R-NH₂ (Free Amine) step3->end Decarboxylation byproducts + CO₂ + Cl₂C=CH₂

Figure 2: Reductive deprotection pathway of a Troc group.

This compound (TCES-Urea): A Modern C-H Amination Reagent

In stark contrast to the classical stoichiometric role of the isocyanate, TCES-Urea is a specialized solid reagent designed for use in sophisticated, catalytic C-H amination reactions. Its development, particularly from the Du Bois laboratory, has provided powerful methods for the synthesis of complex nitrogen-containing heterocycles.[1]

Chemical Properties and Reactivity

TCES-Urea is a stable, crystalline solid.[6] Its reactivity is not centered on the urea carbonyl, but rather on the N-H bonds and the sulfonyl group, which act in concert as a nitrene precursor in the presence of a transition metal catalyst and an oxidant. The 2,2,2-trichloroethoxysulfonyl (Tces) group is critical for modulating the electronic properties of the urea and has been shown to be optimal for achieving high yields in challenging C-H amination cyclization reactions.

Core Application: Rhodium-Catalyzed C-H Amination

The premier application of TCES-Urea is in intramolecular Rh-catalyzed C-H amination reactions to form saturated N-heterocycles. In this process, a substrate containing a TCES-urea moiety is treated with a rhodium catalyst, typically dirhodium(II) α,α,α',α'-tetramethyl-1,3-benzenedipropionate (Rh₂(esp)₂), and a stoichiometric oxidant like iodosylbenzene diacetate (PhI(OAc)₂).[7]

Catalytic Cycle: The reaction is believed to proceed through a rhodium-nitrene intermediate. The catalyst reacts with the TCES-urea in the presence of the oxidant to form this highly reactive species. The nitrene then inserts into a C-H bond (typically a sterically accessible and electronically activated tertiary or benzylic C-H bond) in an intramolecular fashion to form the heterocyclic product. The catalyst is regenerated, completing the cycle. The use of MgO is crucial to neutralize the acetic acid byproduct, which can inhibit the catalyst.[7]

CH_Amination_Cycle center Rh₂(L)₄ Catalyst nitrene Rh(II)-Nitrene Intermediate center->nitrene + TCES-Urea - PhI, - 2 AcOH insertion C-H Insertion nitrene->insertion Intramolecular C-H approach product Cyclized Product Released insertion->product product->center Catalyst Regeneration substrate Substrate + Oxidant (PhI(OAc)₂)

Figure 3: Simplified catalytic cycle for intramolecular C-H amination.

Head-to-Head Comparison: A Tale of Two Chemistries

The fundamental difference between these two reagents lies in their intended chemical function: one is a building block for protection, and the other is a partner in catalysis.

Feature2,2,2-Trichloroethyl IsocyanateThis compound (TCES-Urea)
Chemical Class IsocyanateSulfonylurea
Primary Function Precursor for Troc protecting groupNitrene precursor for C-H amination
Reaction Type Stoichiometric nucleophilic additionCatalytic C-H insertion
Key Reactive Site Electrophilic isocyanate carbon (-N=C=O)N-H bonds (in partnership with catalyst)
Typical Partners Amines, Alcohols (Nucleophiles)Rhodium catalysts, Oxidants, C-H bonds
Resulting Moiety Troc-carbamate or substituted ureaSaturated N-heterocycle
Cleavage of TCES/Troc Reductive (e.g., Zn/AcOH)Reductive (e.g., Zn/AcOH)
Physical Form LiquidCrystalline Solid[6]
Handling Moisture sensitive, toxic inhalantStable solid, oral toxicity warning[6]

Field-Proven Experimental Protocols

The following protocols are presented to illustrate the practical application of each reagent, with causal explanations to ensure a self-validating and reproducible workflow.

Protocol 1: Troc Protection of a Primary Amine

This protocol describes the protection of benzylamine as a representative primary amine using 2,2,2-trichloroethyl chloroformate (Troc-Cl), which mirrors the reactivity of the isocyanate in forming the key carbamate linkage.

Objective: To synthesize N-(2,2,2-trichloroethoxycarbonyl)benzylamine.

Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 equiv., e.g., 1.07 g, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL). Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical as Troc-Cl and isocyanates react with water. The inert atmosphere prevents moisture contamination. Cooling to 0 °C moderates the exothermic reaction.

  • Base Addition: Add pyridine (1.2 equiv., 1.14 g, 12 mmol) to the solution.

    • Causality: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Add 2,2,2-trichloroethyl chloroformate (Troc-Cl) (1.1 equiv., 2.32 g, 11 mmol) dropwise to the stirring solution over 10 minutes.

    • Causality: Dropwise addition ensures the reaction temperature remains controlled, preventing potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Causality: TLC allows for empirical determination of reaction completion, ensuring high conversion before workup.

  • Workup: Quench the reaction by adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

    • Causality: The acid wash removes the excess pyridine and its salt (pyridinium hydrochloride).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

    • Causality: The bicarbonate wash removes any residual acid. Brine wash removes bulk water. Drying agent removes trace water before solvent evaporation to yield the clean product.

Figure 4: Experimental workflow for Troc protection.
Protocol 2: Intramolecular Rh-Catalyzed C-H Amination of a TCES-Urea Substrate

This protocol is an illustrative example based on the methodology developed by Du Bois for the cyclization of a TCES-urea to form a saturated heterocycle.

Objective: To synthesize a 1-(2,2,2-trichloroethoxysulfonyl)-imidazolidin-2-one derivative via intramolecular C-H amination.

Methodology:

  • Substrate Preparation: The starting material, an N-alkyl-N'-(Tces)urea, must be synthesized first. This can be achieved, for example, via a Mitsunobu reaction between an appropriate alcohol and TCES-Urea.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Ar), add the TCES-urea substrate (1.0 equiv.), Rh₂(esp)₂ (0.01-0.02 equiv.), and magnesium oxide (MgO, 2.5-3.0 equiv.). Add anhydrous solvent (e.g., dichloromethane or benzene).

    • Causality: The Rh₂(esp)₂ catalyst is highly effective for this transformation.[1] MgO is a crucial heterogeneous base to neutralize the acid byproduct without interfering with the catalyst. Anhydrous, degassed solvents are essential for catalyst stability.

  • Oxidant Addition: Add the oxidant, PhI(OAc)₂ (1.1-1.2 equiv.), to the stirring suspension. The reaction is often run at a slightly elevated temperature (e.g., 40 °C).

    • Causality: The hypervalent iodine compound acts as the terminal oxidant, enabling the formation of the key rhodium-nitrene intermediate.

  • Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material and formation of the cyclized product.

    • Causality: These reactions can be slower than simple protections; diligent monitoring is key to determining the point of maximum yield.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove MgO and other insoluble materials. Rinse the pad with the reaction solvent.

    • Causality: Filtration is a simple and effective method to remove the heterogeneous base and any catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired heterocyclic product.

    • Causality: Chromatography is necessary to separate the product from residual oxidant byproducts (e.g., iodobenzene) and any unreacted starting material.

Conclusion and Strategic Outlook

The choice between 2,2,2-trichloroethyl isocyanate and this compound is a clear-cut decision dictated by synthetic strategy rather than nuanced reactivity.

  • Choose 2,2,2-Trichloroethyl Isocyanate (or its chloroformate equivalent, Troc-Cl) when the goal is to protect an amine with a robust carbamate that is stable to acid but can be cleaved orthogonally under mild reductive conditions. It is a tool for classical, stoichiometric functional group manipulation.

  • Choose this compound when the goal is to participate in advanced C-H functionalization chemistry . It is not a protecting group in itself, but a key component in powerful catalytic methods for building complex nitrogen heterocycles, a strategy that embodies the principles of atom economy and synthetic efficiency.

For researchers and drug development professionals, understanding this fundamental divergence in application is key to leveraging the unique chemical properties imparted by the 2,2,2-trichloroethyl group to its full strategic potential.

References

  • Du Bois, J., et al. (2001). Rhodium-Catalyzed C-H Amination via Oxidative Cyclization of Carbamate and Urea Substrates. Sigma-Aldrich ChemFiles, 1(4), 3.
  • Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chem-Station. (2019). Troc Protecting Group. Retrieved from [Link]

  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research, 45(6), 911-922.

  • PubChem. (n.d.). Trichloroacetyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

  • Baran, P. S., & Guerrero, C. A. (2005). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group.
  • NIST. (n.d.). Trichloroacetyl isocyanate. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Du Bois, J., et al. (2013). Selective Intermolecular Amination of C–H Bonds at Tertiary Carbon Centers. Journal of the American Chemical Society, 135(42), 15743-15746.

Sources

Methodological & Application

The Versatile Sulfamoylating Agent: A Detailed Guide to N-(2,2,2-Trichloroethoxysulfonyl)urea in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug discovery, the sulfamoyl group (R₂NSO₂–) is a cornerstone pharmacophore, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents. Its synthesis, however, requires robust and selective reagents. This guide provides an in-depth exploration of N-(2,2,2-Trichloroethoxysulfonyl)urea (Tces-Urea), a highly effective and versatile sulfamoylating agent. We will delve into its reactivity, provide detailed protocols for its application, and offer expert insights into its use for researchers, medicinal chemists, and professionals in drug development.

Introduction to this compound: A Privileged Reagent

This compound, with the chemical formula NH₂CONHSO₂OCH₂CCl₃, is a crystalline solid that has emerged as a valuable tool for the introduction of the sulfamoyl moiety onto a wide range of nucleophiles.[1] Its growing popularity stems from a combination of factors:

  • Benchtop Stability: Tces-Urea is a stable, solid reagent, facilitating ease of handling and storage compared to more labile sulfamoylating agents.[2]

  • Controlled Reactivity: The trichloroethoxysulfonyl group provides a good balance of reactivity, allowing for efficient sulfamoylation of amines and alcohols under mild conditions.

  • Orthogonal Deprotection: The 2,2,2-trichloroethoxy (Tce) group is a protective group that can be removed under specific reductive conditions, offering an orthogonal deprotection strategy in complex multi-step syntheses.[3]

This unique combination of properties makes Tces-Urea a powerful reagent in the synthesis of complex molecules, including antibacterial agents like muramycin analogs.[2]

The Heart of the Reaction: Understanding the Sulfamoylation Mechanism

The efficacy of this compound as a sulfamoylating agent lies in the electrophilicity of the sulfur atom and the ability of the urea moiety to act as a leaving group. The reaction with a nucleophile, such as a primary or secondary amine, is proposed to proceed through a nucleophilic attack on the sulfur atom.

G cluster_0 Reaction Mechanism reagents R₂NH + Tces-Urea transition_state [Transition State] reagents->transition_state Nucleophilic Attack intermediate Tetrahedral Intermediate transition_state->intermediate products R₂N-SO₂-OTce + Urea intermediate->products Leaving Group Departure

Figure 1. Proposed mechanism of sulfamoylation.

The reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the nucleophile, increasing its reactivity. The urea byproduct is generally easy to remove during workup.

In the Lab: Detailed Protocols for Sulfamoylation

The following protocols are designed to be robust starting points for the sulfamoylation of common nucleophiles. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: Sulfamoylation of a Primary Amine (e.g., Benzylamine)

This protocol describes a general procedure for the sulfamoylation of a primary amine, a common transformation in the synthesis of bioactive molecules.

Materials:

  • This compound (Tces-Urea)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).

  • Solvent and Base: Add anhydrous DCM to dissolve the Tces-Urea, followed by the addition of triethylamine (1.5 equivalents).

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of benzylamine (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-N'-(2,2,2-trichloroethoxy)sulfamide.

Protocol 2: Sulfamoylation of a Secondary Amine (e.g., Diethylamine)

This protocol outlines the procedure for the sulfamoylation of a secondary amine.

Materials:

  • This compound (Tces-Urea)

  • Diethylamine

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Base and Nucleophile: Add pyridine (2.0 equivalents) to the solution, followed by the dropwise addition of diethylamine (1.2 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

  • Workup: After the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the desired N,N-diethyl-N'-(2,2,2-trichloroethoxy)sulfamide.

Protocol 3: Sulfamoylation of an Alcohol (e.g., Phenol)

This protocol provides a general method for the O-sulfamoylation of a phenolic hydroxyl group.

Materials:

  • This compound (Tces-Urea)

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Alkoxide Formation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C.

  • Sulfamoylating Agent Addition: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired phenyl (2,2,2-trichloroethoxy)sulfamate.

Substrate Scope and Considerations

This compound is a versatile reagent capable of sulfamoylating a broad range of nucleophiles. The following table provides a qualitative overview of its substrate scope.

Substrate ClassReactivityNotes
Primary Amines HighGenerally react smoothly under mild basic conditions.
Secondary Amines GoodMay require slightly more forcing conditions or a stronger base compared to primary amines.
Aliphatic Alcohols ModerateTypically require activation with a strong base (e.g., NaH) to form the alkoxide.
Phenols GoodMore acidic than aliphatic alcohols, facilitating easier deprotonation and subsequent reaction.

Key Considerations:

  • Steric Hindrance: Highly hindered amines or alcohols may exhibit slower reaction rates and require more elevated temperatures or longer reaction times.

  • Electronic Effects: Electron-withdrawing groups on the nucleophile can decrease its reactivity, while electron-donating groups can enhance it.

  • Protecting Groups: The reaction is generally compatible with a wide range of common protecting groups, but compatibility should be assessed on a case-by-case basis.

Deprotection of the Tces Group: Releasing the Free Sulfamoyl Moiety

A key advantage of using Tces-Urea is the ability to deprotect the resulting sulfamide or sulfamate under specific reductive conditions, which are orthogonal to many other protecting group strategies. The most common method for the cleavage of the Tces group is reductive elimination using zinc dust in a protic solvent.[3]

G cluster_1 Deprotection Workflow start Tces-Protected Sulfamoyl Compound reagents Zn, Acetic Acid start->reagents Reaction intermediate [Intermediate Complex] reagents->intermediate product Free Sulfamoyl Compound intermediate->product byproducts Zn(OAc)₂, Ethylene, Chloride ions intermediate->byproducts

Figure 2. Reductive deprotection of the Tces group.

Troubleshooting Common Issues

While the sulfamoylation reaction with Tces-Urea is generally robust, some common issues may arise. This section provides guidance on how to address them.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagent. 2. Insufficiently basic conditions. 3. Low reactivity of the nucleophile.1. Use fresh Tces-Urea. 2. Use a stronger base or increase the stoichiometry of the base. 3. Increase the reaction temperature or prolong the reaction time.
Formation of Side Products 1. Reaction with solvent. 2. Over-reaction or side reactions of the substrate.1. Ensure the use of a non-nucleophilic, anhydrous solvent. 2. Optimize reaction conditions (lower temperature, shorter reaction time).
Difficult Purification 1. Co-elution of product and urea byproduct. 2. Presence of unreacted starting material.1. Perform an aqueous workup to remove the majority of the urea. 2. Optimize the reaction to drive it to completion. Consider a different solvent system for chromatography.

Conclusion: A Powerful Tool for Sulfamoylation Chemistry

This compound stands out as a highly valuable reagent for the synthesis of sulfamoyl-containing compounds. Its stability, controlled reactivity, and the orthogonal nature of its protective group make it an excellent choice for a wide range of applications in organic synthesis and medicinal chemistry. By understanding its reactivity and employing the robust protocols outlined in this guide, researchers can confidently incorporate this powerful tool into their synthetic strategies, paving the way for the discovery and development of novel molecules with significant biological potential.

References

  • Ichikawa, S., et al. (2010). Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria. ACS Medicinal Chemistry Letters, 1(4), 162-166.
  • Ducho, C., et al. (2017). Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Core Structure. Molecules, 22(11), 1938.
  • Leyerer, K., et al. (2020). Unexpected Seven-Membered Ring Formation for Muraymycin-Type Nucleoside-Peptide Antibiotics. Molbank, 2020(1), M1115.
  • Kim, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 47, 116377.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8681-8684.
  • Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

  • Khan Academy. Limiting reactant and reaction yields. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during TCES-urea hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Minimizing Side Reactions during TCES-Urea Hydrolysis. This center is designed for researchers, scientists, and drug development professionals who utilize catalyzed urea hydrolysis, which for the purpose of this guide we will refer to as Transition-Catalyzed Electrophilic System (TCES) hydrolysis. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to enhance reaction efficiency and product purity by controlling undesired chemical pathways.

The principles outlined here are broadly applicable to various catalyzed urea hydrolysis systems aimed at the controlled cleavage of urea moieties, such as in the deprotection of urea-based functional groups or the controlled release of active molecules.

Section 1: Understanding Core & Competing Reactions

Before troubleshooting, it is critical to understand the chemical landscape of urea hydrolysis. The desired reaction pathway competes with several side reactions, primarily driven by reaction conditions.

FAQ: What is the desired TCES-Urea Hydrolysis pathway?

The primary goal of TCES-urea hydrolysis is the clean and efficient conversion of urea into ammonia and carbon dioxide, proceeding through a carbamic acid intermediate. This reaction is catalyzed to occur under milder conditions than uncatalyzed hydrolysis. The overall transformation is:

(NH₂)₂CO + H₂O ---(TCES Catalyst)--> 2NH₃ + CO₂[1]

The production of ammonia, a basic molecule, inherently causes the pH of the reaction medium to increase.[2][3][4]

FAQ: What are the most common side reactions and their causes?

The most significant challenge in urea hydrolysis is managing the formation of highly reactive intermediates, particularly isocyanic acid (HNCO).[3][5]

  • Thermal Elimination to Isocyanic Acid (HNCO): This is the principal competing pathway, especially at elevated temperatures. Urea can decompose directly into isocyanic acid and ammonia.[6] (NH₂)₂CO ⇌ HNCO + NH₃

  • Formation of Biuret and Cyanuric Acid: Once formed, isocyanic acid can react with unreacted urea to form biuret. Further reactions can lead to the formation of triuret and the cyclization product, cyanuric acid.[7] These byproducts are often insoluble and can complicate purification.

  • Substrate Carbamoylation: Isocyanic acid is a potent electrophile that can react with nucleophilic groups (e.g., amines, alcohols, thiols) on your target molecule or solvent, leading to unwanted carbamoylation and yield loss.[5]

The following diagram illustrates the competition between the desired hydrolysis pathway and the problematic elimination pathway.

G cluster_main Urea Hydrolysis Pathways cluster_desired Desired Pathway: Hydrolysis cluster_side Side Pathway: Elimination Urea Urea ((NH₂)₂CO) CarbamicAcid Carbamic Acid Intermediate Urea->CarbamicAcid + H₂O (Catalyst, Low Temp) HNCO Isocyanic Acid (HNCO) Urea->HNCO High Temp (Elimination) DesiredProducts Ammonia (2NH₃) + Carbon Dioxide (CO₂) CarbamicAcid->DesiredProducts Biuret Biuret / Cyanuric Acid HNCO->Biuret + Urea Carbamoylation Substrate Carbamoylation HNCO->Carbamoylation + Substrate-Nu

Caption: Competing pathways in catalyzed urea hydrolysis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction pH is rising significantly, and my substrate is degrading. What's happening and how do I fix it?

A1: The pH increase is a direct result of ammonia production from the hydrolysis of urea.[1][4] Many complex molecules are unstable at high pH. Uncontrolled pH can lead to base-catalyzed degradation of your starting material or product.

Troubleshooting Steps:

  • Implement a Buffer System: The most effective solution is to perform the reaction in a well-buffered solution. The choice of buffer is critical.

    • Phosphate buffers (pH 6.5 - 7.5): Often a good starting point, but check for compatibility with your catalyst and substrate.

    • Avoid amine-based buffers (e.g., Tris): These contain nucleophilic amines that can be carbamoylated by any HNCO formed.

  • Monitor pH in Real-Time: For initial experiments, use a pH probe to track the reaction's progress and ensure your buffer has sufficient capacity.

  • Slow Substrate/Catalyst Addition: In some cases, a slow, controlled addition of the catalyst or urea-containing substrate can prevent a rapid accumulation of ammonia, keeping the pH more stable.

Q2: I'm observing a white precipitate in my reaction vessel and my yield is low. What is it and how can I prevent it?

A2: A white precipitate is often biuret or cyanuric acid.[7] Its presence is a strong indicator that your reaction conditions are favoring the thermal elimination pathway to form isocyanic acid (HNCO), which then reacts with available urea.

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the most critical parameter. The half-life of urea decreases significantly at higher temperatures, favoring elimination.[8] Aim for the lowest temperature at which your catalyst shows reasonable activity.

  • Select a Hydrolysis-Selective Catalyst: Certain metal oxides are known to preferentially catalyze the hydrolysis of urea or the subsequent hydrolysis of any HNCO that forms, outcompeting the pathways that lead to biuret. Zirconia (ZrO₂) and Titania (TiO₂) have shown higher hydrolysis activity compared to other supports like silica or alumina.[7][9] The addition of a titanium-based catalyst can significantly enhance HNCO hydrolysis, preventing its accumulation.[10]

  • Ensure Adequate Water Concentration: The hydrolysis pathway is dependent on water. If the reaction is run in a co-solvent system, ensure the water activity is high enough to favor hydrolysis over elimination.

Q3: My product mass spectrum shows an unexpected addition of 43.02 Da. What is this modification?

A3: A mass addition of 43.02 Da corresponds to carbamoylation (-CONH₂), resulting from the reaction of a nucleophilic site on your molecule with isocyanic acid (HNCO).[5] This confirms that HNCO is being generated as a side product.

Troubleshooting Steps:

  • Strict Temperature Control: As with precipitate formation, lowering the temperature is the primary method to reduce the rate of HNCO formation.

  • Optimize Catalyst: Use a catalyst that is highly efficient at hydrolyzing HNCO to ammonia and CO₂, thereby scavenging it before it can react with your substrate. Titanium-based catalysts have been specifically investigated for this purpose.[10]

  • Consider an HNCO Scavenger: In difficult cases, a non-interfering nucleophile could be added in small quantities to act as a sacrificial scavenger for HNCO. This is an advanced strategy and requires careful selection of the scavenger to avoid complicating the purification process.

Section 3: Optimized Protocols & Best Practices

Adhering to a validated protocol is key to achieving reproducible results. The following is a general, self-validating workflow for optimizing your TCES-Urea Hydrolysis.

Experimental Workflow for Optimization

G Start Start: Define Reaction Goal (e.g., >95% Conversion) Setup Step 1: Baseline Experiment - No Catalyst - Set Temp (e.g., 50°C) - Buffered Solution (pH 7) Start->Setup Analyze1 Step 2: Analyze Results - Monitor Urea, Product, Byproducts (HPLC/LC-MS) Setup->Analyze1 Check1 Conversion < 95% or Byproducts > 2%? Analyze1->Check1 AddCat Step 3: Introduce TCES Catalyst (e.g., TiO₂ or ZrO₂) - Same Temp & pH Check1->AddCat Yes End End: Optimal Conditions Found - Lowest Temp for acceptable rate with minimal byproducts Check1->End No (Unlikely) Analyze2 Step 4: Analyze Results AddCat->Analyze2 Check2 Conversion Rate Acceptable? Analyze2->Check2 IncreaseT Step 5: Incrementally Increase Temperature (e.g., +10°C) Check2->IncreaseT No Check2->End Yes Analyze3 Step 6: Analyze Byproducts IncreaseT->Analyze3 Check3 HNCO-related Byproducts (Biuret, Carbamoylation) Increasing? Analyze3->Check3 Check3->Check2 No Revert Revert to Previous, Lower Temperature Check3->Revert Yes Revert->End

Caption: A self-validating workflow for optimizing TCES-Urea Hydrolysis.

Data Summary: Effect of Key Parameters on Reaction Outcomes
ParameterEffect on Desired Hydrolysis RateEffect on HNCO Formation (Side Reactions)Recommendation
Temperature Increases with temperatureIncreases exponentially with temperature[8]Use the lowest temperature that provides an acceptable reaction rate. This is the most critical parameter to control.
pH Stable in neutral range (6-8), rate increases at very high (>12) or low (<2) pH[8]Less direct effect, but high pH can degrade substrateMaintain a stable, neutral pH (e.g., 7.0) using a non-nucleophilic buffer to protect the substrate.
Catalyst Significantly increases rateCan suppress by promoting HNCO hydrolysis[7][10]Screen catalysts (e.g., TiO₂, ZrO₂) to find one with high selectivity for the hydrolysis pathway over thermal elimination.
Water Conc. First-order dependenceBecomes less competitive at low water activityUse water as the primary solvent where possible. If co-solvents are needed, maximize the water ratio.
References
  • Warner, R. C. (1942). The kinetics of the hydrolysis of urea and of arginine. Journal of Biological Chemistry. Sourced from ResearchGate summary of non-enzymatic hydrolysis. [Link]

  • Ruiz, D. A., et al. (2018). Understanding the chemical reactions of urea in the soil. Agronomy eUpdates. [Link]

  • Reynolds, J. (2024). Urea Hydrolysis. Biology LibreTexts. [Link]

  • Pojman, J. A., et al. (2009). pH Wave-Front Propagation in the Urea-Urease Reaction. Biophysical Journal. [Link]

  • Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. RSC Advances. [Link]

  • Wikipedia contributors. (2024). Urease. Wikipedia. [Link]

  • Estiu, G., & Merz, K. M. Jr. (2004). The hydrolysis of urea and the proficiency of urease. Journal of the American Chemical Society. [Link]

  • Dunn, J. S., et al. (2010). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition. [Link]

  • Das, S., et al. (2021). The Urea-Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. Chemistry – A European Journal. [Link]

  • American Society for Microbiology. (2010). Urease Test Protocol. ASM Science. [Link]

  • Catalyst University. (2019). Urea Hydrolysis (Urease) Test. YouTube. [Link]

  • Lambert, J. D., et al. (2020). Investigation into Low-Temperature Urea-Water Solution Decomposition by Addition of Titanium-Based Isocyanic Acid Hydrolysis Catalyst and Surfactant. SAE International. [Link]

  • Garcia-Galan, C., et al. (2011). Catalyzed Decomposition of Urea. Molecular Dynamics Simulations of the Binding of Urea to Urease. The Journal of Physical Chemistry B. [Link]

  • Bernhard, A. M., et al. (2012). Catalytic urea hydrolysis in the selective catalytic reduction of NOx: catalyst screening and kinetics on anatase TiO2 and ZrO2. Catalysis Science & Technology. [Link]

  • ResearchGate. (2016). Catalytic urea hydrolysis in the selective catalytic reduction of NO x: Catalyst screening and kinetics on anatase TiO2 and ZrO2. Request PDF. [Link]

  • Qin, C., et al. (2001). Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system. Chinese Journal of Chemical Engineering. [Link]

Sources

Troubleshooting low yields in N-(2,2,2-Trichloroethoxysulfonyl)urea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,2,2-Trichloroethoxysulfonyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction shows little to no formation of the desired product. The starting materials are consumed, but TLC/LC-MS analysis shows a complex mixture or baseline material. What are the likely causes?

A1: Complete consumption of starting materials without significant product formation points to rapid decomposition of a key reagent or intermediate. The most probable culprit is Chlorosulfonyl Isocyanate (CSI) and its high sensitivity to moisture.

Core Causality: Chlorosulfonyl Isocyanate (CSI) is an extremely reactive electrophile. It reacts violently with water in an exothermic and irreversible hydrolysis reaction to produce sulfamic acid, hydrogen chloride, and carbon dioxide.[1][2][3] This reaction is often faster than the desired reaction with 2,2,2-trichloroethanol, especially if there are trace amounts of water in the solvent, reagents, or glassware.

Troubleshooting Steps & Solutions:

  • Reagent and Solvent Integrity:

    • CSI Quality: Use a fresh bottle of CSI or one that has been stored under an inert atmosphere (Nitrogen or Argon) and properly sealed.[3] If the CSI appears cloudy or contains solid precipitates (crystalline sulfamoyl chloride, a hydrolysis product), its quality is compromised.[2] While the supernatant liquid may still be usable, it is best to use a fresh reagent for optimal results.[2]

    • Solvent Purity: Ensure your solvent (e.g., Dichloromethane, Acetonitrile, THF) is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures (e.g., distillation from CaH₂ or passing through a solvent purification system).

    • Alcohol Quality: Verify the purity of the 2,2,2-trichloroethanol. While less reactive than CSI, impurities can affect the reaction. It should be stored away from moisture.[4][5][6]

  • Glassware and Atmosphere:

    • All glassware must be oven-dried or flame-dried immediately before use and allowed to cool under a stream of inert gas.

    • The reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon) from start to finish. Use Schlenk line techniques if available.

Workflow: Ensuring Anhydrous Conditions

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_result Outcome G Oven/Flame-Dry All Glassware I Assemble Under Inert Gas (N2/Ar) G->I S Use Anhydrous Solvent S->I R Use Fresh/Pure Reagents (CSI, Alcohol) R->I A Add Reagents via Syringe I->A O Optimized Yield A->O caption Workflow for maintaining anhydrous conditions.

Caption: Workflow for maintaining anhydrous conditions.

Q2: The reaction proceeds, but I isolate a significant amount of an insoluble white solid that is not my product. What is this side product?

A2: This is likely a symmetrical urea byproduct, N,N'-bis(2,2,2-trichloroethoxysulfonyl)urea, or oligomeric materials. This occurs when the intermediate, 2,2,2-trichloroethyl chlorosulfonylcarbamate, reacts with the already formed product instead of the intended amine (ammonia or urea).

Mechanistic Insight: The synthesis proceeds in two key steps:

  • Carbamate Formation: 2,2,2-trichloroethanol attacks the highly electrophilic isocyanate carbon of CSI.

  • Urea Formation: A nitrogen nucleophile (typically ammonia or urea) attacks the sulfonyl group, displacing the chloride.

If the concentration of the nitrogen nucleophile is not carefully controlled, or if local "hotspots" of high concentration occur during addition, the nucleophilic nitrogen of the desired product can attack the sulfonyl chloride of another intermediate molecule, leading to dimerization.

Troubleshooting Steps & Solutions:

  • Controlled Addition: Add the nitrogen source (e.g., a solution of ammonia in an organic solvent or urea) slowly and dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to dissipate heat and prevent localized high concentrations.

  • Reverse Addition: Consider adding the intermediate solution slowly to a solution of the nitrogen nucleophile. This ensures the intermediate is always the limiting reagent in the immediate reaction environment, minimizing self-reaction.

  • Stoichiometry: Use a slight excess of the nitrogen nucleophile (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the intermediate.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
No Product Formation Moisture contamination leading to CSI hydrolysis.[1][2] Rigorously dry all glassware, solvents, and reagents. Use a strict inert atmosphere.
Insoluble Byproduct Dimerization or oligomerization of the intermediate. Use slow, controlled addition of the nitrogen source at low temperature. Consider reverse addition.
Low Yield after Workup Product loss during aqueous extraction. Minimize the volume of aqueous washes. Use brine to reduce the solubility of the product in the aqueous layer.

| Complex Mixture of Products | Reaction temperature too high, promoting side reactions. | Maintain low temperatures (-78 °C to 0 °C) during the addition of CSI and the nitrogen source. |

Frequently Asked Questions (FAQs)

Q: What is the primary reaction mechanism for this synthesis? A: The synthesis is a two-step nucleophilic addition-elimination process. First, the oxygen of 2,2,2-trichloroethanol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group in CSI. This is followed by a nucleophilic attack from ammonia (or a primary amine/urea) on the sulfonyl sulfur, leading to the displacement of the chloride leaving group to form the final sulfonylurea product.[7]

cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Urea Formation CSI ClSO2NCO (Chlorosulfonyl Isocyanate) Intermediate ClSO2NHCOOCH2CCl3 (Chlorosulfonyl Carbamate Intermediate) CSI->Intermediate + CCl3CH2OH Alcohol CCl3CH2OH (2,2,2-Trichloroethanol) Ammonia NH3 (Ammonia) Product NH2CONHSO2OCH2CCl3 (Final Product) Intermediate->Product + NH3 HCl HCl caption Simplified reaction pathway.

Caption: Simplified reaction pathway.

Q: What are the critical safety precautions for handling Chlorosulfonyl Isocyanate (CSI)? A: CSI is a highly hazardous material.[1][3]

  • Corrosive: It causes severe burns to the skin, eyes, and respiratory tract.[3]

  • Water Reactive: It reacts violently with water and other protic solvents.[8]

  • Toxicity: It is toxic and releases irritating fumes.[1][2] Always handle CSI in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles with a face shield.

Q: How can I best purify the final product? A: Purification can often be achieved through crystallization or column chromatography.

  • Crystallization: If the crude product is a solid, attempt crystallization from a suitable solvent system (e.g., dichloromethane/hexanes, ethyl acetate/hexanes). This is often effective at removing less polar impurities. General principles for urea purification can be adapted, such as crystallization from ethanol/water mixtures or using specific temperature controls to improve crystal formation.[9]

  • Silica Gel Chromatography: If crystallization is ineffective, use flash column chromatography. The product is moderately polar; a gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Be aware that prolonged exposure to silica gel (which is slightly acidic) can potentially degrade some sulfonylureas, so the chromatography should be performed efficiently.

Q: What is the expected appearance and melting point of this compound? A: The compound is typically a white to off-white solid.[10] The reported melting point is in the range of 161-165 °C. Significant deviation from this range may indicate the presence of impurities.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Chlorosulfonyl Isocyanate (CSI)

  • 2,2,2-Trichloroethanol

  • Ammonia (as a solution in dioxane or generated in situ)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Initial Cooldown: Charge the flask with anhydrous DCM and 2,2,2-trichloroethanol (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • CSI Addition: Add Chlorosulfonyl Isocyanate (1.0 eq) dropwise to the cold solution via the dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C. A white precipitate of the carbamate intermediate may form.

  • Stirring: Allow the reaction mixture to stir at -78 °C for an additional 1 hour after the addition is complete.

  • Ammonia Addition: Slowly add a solution of ammonia in dioxane (1.2 eq) to the reaction mixture, ensuring the temperature does not rise above -65 °C.

  • Warming: After the ammonia addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours or until TLC/LC-MS indicates completion.

  • Workup:

    • Carefully quench the reaction by pouring it into a beaker of ice water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

References

  • Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. Available at: [Link]

  • Safety data sheet - 2,2,2-Trichloroethanol. CPAChem. Available at: [Link]

  • Generation of sulfonylureas under photoredox catalysis and their biological evaluations. ScienceDirect. Available at: [Link]

  • Syntheses from amines and electrophilic sulfonyl isocyanate or N‐sulfonyl carbamates. ResearchGate. Available at: [Link]

  • General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). CDN. Available at: [Link]

  • Material Safety Data Sheet - 2,2,2-Trichloroethanol, 98%. Cole-Parmer. Available at: [Link]

  • Sulfonylureas and their use in clinical practice. PMC. Available at: [Link]

  • Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Taylor & Francis Online. Available at: [Link]

  • Synthesis of isocyanates by fragmentation of sulfonylureas. PubMed. Available at: [Link]

  • Chlorosulfonyl Isocyanate (CSI, CAS 1189-71-5). Acme-Hardesty. Available at: [Link]

  • Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • Sulfonylurea. Wikipedia. Available at: [Link]

  • sulfonyl ureas || Mechanism, side effects & drug interactions. YouTube. Available at: [Link]

  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. ResearchGate. Available at: [Link]

  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. NIH. Available at: [Link]

  • Purification of urea. Google Patents.
  • Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. ResearchGate. Available at: [Link]

  • Flow synthesis process for the production of sulfonylurea compounds. Google Patents.
  • Urea Formation - Common Conditions. Organic-Chemistry.org. Available at: [Link]

  • Method for purifying aqueous urea solution. European Patent Office. Available at: [Link]

  • How urea forms spontaneously. ETH Zurich. Available at: [Link]

  • Mechanism For Sulfonylurea Treatment Failure In Type 2's. Diabetes In Control. Available at: [Link]

  • How to purify the urea bought from market to pure urea?. ResearchGate. Available at: [Link]

  • N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Organic Chemistry Portal. Available at: [Link]

  • Process for purifying the effluent from urea production plants. Patent 0417829.
  • Synthesis and Characterization of Nano-urea and its Effects on Growth and Yield of Wheat. AWS. Available at: [Link]

  • Nano urea and its preparing process. Google Patents.
  • The Effect of Native Strain-Based Biofertilizer with TiO2, ZnO, FexOx, and Ag NPs on Wheat Yield. MDPI. Available at: [Link]

  • Synthesis, Characterization and Impact of Nano-urea on Growth and Yield of Wheat in Inceptisol. Journal of Experimental Agriculture International. Available at: [Link]

Sources

Preventing decomposition of trichloroethoxysulfonyl derivatives during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling trichloroethoxysulfonyl derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of these reactive compounds, particularly during reaction workup. The unique electronic properties of the 2,2,2-trichloroethoxy group impart specific reactivity to the sulfonyl chloride moiety, making it a valuable synthetic handle but also susceptible to degradation if not handled with care.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your compounds and the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trichloroethoxysulfonyl derivative seems to be decomposing during a standard aqueous workup. What is the primary cause?

A1: The most common cause of decomposition is hydrolysis. The sulfonyl chloride functional group (-SO₂Cl) is a strong electrophile, making it highly susceptible to nucleophilic attack by water. This reaction cleaves the sulfur-chlorine bond, yielding the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[1][2] The 2,2,2-trichloroethoxy group is strongly electron-withdrawing, which can further enhance the electrophilicity of the sulfur atom, potentially increasing its sensitivity to hydrolysis compared to simple alkanesulfonyl chlorides.

Decomposition can be indicated by several observations[1]:

  • Appearance of new, more polar spots on a TLC plate.

  • A significant decrease in the yield of the desired product.

  • Formation of acidic byproducts that can complicate extraction.

  • Color change in the reaction mixture.

The rate of this hydrolysis is highly dependent on pH, temperature, and the duration of exposure to aqueous media.[3]

Core Problem: Hydrolysis Pathway

The fundamental challenge is preventing the nucleophilic attack of water on the electrophilic sulfur center of the trichloroethoxysulfonyl chloride.

R_SO2Cl Trichloroethoxysulfonyl Derivative (R-SO₂Cl) intermediate Pentacoordinate Sulfur Intermediate R_SO2Cl->intermediate Nucleophilic Attack H2O Water (H₂O) H2O->intermediate R_SO3H Sulfonic Acid (R-SO₃H) intermediate->R_SO3H Decomposition Product HCl Hydrochloric Acid (HCl) intermediate->HCl

Caption: Primary hydrolysis pathway of a trichloroethoxysulfonyl derivative.

Q2: What is the optimal pH for an aqueous workup to minimize decomposition?

A2: This is a critical parameter. The stability of sulfonyl chlorides is lowest at both very low and very high pH values.

  • Acidic Conditions (pH < 4): While seemingly counterintuitive, strongly acidic conditions can promote hydrolysis, although this effect is generally less pronounced than under basic conditions.

  • Basic Conditions (pH > 8): The presence of hydroxide ions (OH⁻), a much stronger nucleophile than water, dramatically accelerates the rate of hydrolysis.[3][4] Using strong bases like NaOH or KOH for quenching or extraction is highly likely to cause rapid decomposition.

  • Optimal Range: A weakly acidic to neutral pH range (pH 5-7) is generally the safest for minimizing hydrolysis. Using a buffered aqueous solution, such as a phosphate or citrate buffer, can provide excellent pH control during extraction.

If the goal is to remove the sulfonic acid byproduct of any hydrolysis that has occurred, a carefully controlled wash with a mild base like saturated sodium bicarbonate (NaHCO₃) is standard.[5] However, this step should be performed quickly, at low temperature (0-5 °C), and with vigorous stirring to minimize the contact time and prevent degradation of the remaining desired product.[2][5]

Q3: I've tried a bicarbonate wash, but I still see unreacted starting material and decomposition. What should I do?

A3: This situation arises when the sulfonyl chloride is particularly stable towards hydrolysis or when phase separation is poor, leading to insufficient reaction with the aqueous base.[5] Here are several advanced strategies:

  • Controlled Nucleophilic Quench (Pre-Wash): Before the aqueous workup, add a small amount of a simple alcohol (e.g., methanol) or a secondary amine to the reaction mixture. This rapidly converts the highly reactive sulfonyl chloride into a more stable and chromatographically distinct sulfonate ester or sulfonamide, which can then be easily separated from your product during purification.[5]

  • Increase Interfacial Contact: Poor mixing between the organic and aqueous layers is a common issue, especially in dense chlorinated solvents like dichloromethane (DCM).[6] Increase the stirring speed, increase the volume of the aqueous phase, or consider adding a co-solvent to improve mixing.[5]

  • Use a Scavenger Resin: This is the most robust solution for sensitive substrates, completely avoiding aqueous conditions.[5]

Q4: When is a non-aqueous workup using a scavenger resin the best choice?

A4: A scavenger resin workup is the superior method under several circumstances[5]:

  • When your desired product is highly sensitive to water, acid, or base.

  • For high-throughput or parallel synthesis, where liquid-liquid extractions are cumbersome.

  • When the trichloroethoxysulfonyl derivative is exceptionally unreactive towards hydrolysis, making aqueous quenching ineffective.

  • If emulsion formation is a persistent problem during aqueous extractions.[2]

Amine-based scavenger resins (e.g., polystyrene-trisamine, Si-Amine) are highly effective. They contain nucleophilic amine groups that covalently bind to the electrophilic sulfonyl chloride. The resulting resin-bound sulfonamide is a solid that is simply removed by filtration.[5]

Workup MethodProsConsBest For
Buffered Aqueous Wash Inexpensive, scalable, removes ionic impurities.Risk of hydrolysis, potential for emulsions, requires careful pH and temperature control.Robust products on moderate to large scales where aqueous sensitivity is low.
Nucleophilic Quench Fast, effective conversion of excess sulfonyl chloride.Introduces a new impurity (ester/sulfonamide) that must be separated later.Cases where the resulting ester/sulfonamide has very different polarity from the product.
Scavenger Resin Avoids water entirely, high product purity, simple filtration-based removal.Higher cost, may require longer reaction time for scavenging to complete.Water-sensitive products, high-throughput applications, and difficult-to-remove sulfonyl chlorides.
Experimental Protocols
Protocol 1: Optimized Buffered Aqueous Workup

This protocol is designed to minimize hydrolysis by maintaining strict temperature and pH control.

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC/LC-MS), cool the reaction vessel to 0 °C in an ice-water bath.

  • Prepare Quench Solution: In a separate flask, prepare a cold (0 °C) 0.5 M potassium phosphate buffer solution adjusted to pH 7.

  • Initial Quench: Slowly add the cold buffer solution to the reaction mixture with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly. A typical starting point is to use a volume of buffer equal to the volume of the reaction mixture.

  • Phase Separation: Transfer the entire mixture to a cold (pre-chilled) separatory funnel. Allow the layers to separate.

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent used in the reaction (e.g., Ethyl Acetate, DCM).

  • Combine & Dry: Combine all organic layers. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification: Proceed immediately to purification (e.g., column chromatography).

Caption: Workflow for an optimized buffered aqueous workup.

Protocol 2: Non-Aqueous Scavenger Resin Workup

This protocol is ideal for highly sensitive substrates where any contact with water must be avoided.

  • Select Resin: Choose an appropriate amine-based scavenger resin (e.g., PS-Trisamine). Use 2-3 molar equivalents relative to the initial excess of the trichloroethoxysulfonyl derivative.

  • Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Scavenge: Allow the mixture to stir at room temperature. The time required can range from 1 to 16 hours. Monitor the disappearance of the sulfonyl chloride from the solution by TLC or LC-MS (spotting the filtered liquid phase).[5]

  • Filter: Once scavenging is complete, filter the mixture through a fritted funnel or a cotton plug to remove the resin.

  • Wash: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes. Concentrate under reduced pressure to yield the crude product, which is now free of the reactive sulfonyl chloride.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • BenchChem Technical Support Team. (2025). Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society, Chemical Communications. [Link]

  • Ivanov, S. N., Gnedin, B. G., & Ivanov, S. N. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry. [Link]

  • Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Bretherick, L. (2025). Bretherick's Handbook of Reactive Chemical Hazards. Benchchem.
  • Moodie, R. B., & Chapman, K. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Reddit user discussion. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. [Link]

  • King, J. F., & Asokan, C. V. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]

Sources

Purification strategies for N-(2,2,2-Trichloroethoxysulfonyl)urea: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for N-(2,2,2-Trichloroethoxysulfonyl)urea

Topic: Purification of this compound (Tces-Urea) CAS: 882739-31-3 Molecular Formula:


Role:  Senior Application Scientist

Executive Summary & Technical Context

This compound (Tces-Urea) is a critical reagent widely employed in Rhodium-catalyzed C–H amination reactions, a methodology pioneered by the Du Bois group [1, 2]. The Tces group serves as an electron-withdrawing protecting group that modulates the nucleophilicity of the nitrogen, enabling precise oxidative cyclization.

The Purification Challenge: The primary challenge in purifying Tces-Urea lies in its amphiphilic nature. The sulfonylurea moiety is polar and acidic (


), while the trichloroethyl group is lipophilic. This duality often leads to "oiling out" during recrystallization or "streaking" on silica gel due to interactions with surface silanols.

This guide provides a decision framework and detailed protocols to navigate these challenges, ensuring high purity (>98%) required for catalytic efficiency.

Decision Matrix: Recrystallization vs. Chromatography

Before selecting a protocol, assess your crude material's profile.

PurificationStrategy Start Crude Tces-Urea (Assessment) ScaleCheck Scale & Purity Check Start->ScaleCheck HighScale > 5 grams OR Purity > 85% ScaleCheck->HighScale Bulk/Clean LowScale < 1 gram OR Complex Impurity Profile ScaleCheck->LowScale Small/Dirty Recryst STRATEGY A: Recrystallization HighScale->Recryst Chrom STRATEGY B: Flash Chromatography LowScale->Chrom ResultA High Yield, Good Purity (Scalable) Recryst->ResultA ResultB Max Purity, Lower Yield (Separates Isomers) Chrom->ResultB

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and initial purity.

Detailed Experimental Protocols

Protocol A: Recrystallization (Preferred for Scale >5g)

Recrystallization is the most efficient method for removing the primary impurity, 2,2,2-trichloroethoxysulfonamide (


), which remains in the mother liquor.

Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes. Target Melting Point: 161–165 °C [3].

StepActionTechnical Rationale
1. Dissolution Suspend crude solid in minimal Ethyl Acetate (EtOAc) at 60°C.Tces-Urea is moderately soluble in hot EtOAc. Avoid boiling ethanol if possible to prevent transesterification risks over long periods.
2. Saturation Add hot EtOAc dropwise until clear. If colored, add activated charcoal (1 wt%) and filter hot through Celite.Removes insoluble salts and colored oxidation byproducts.
3. Nucleation Remove from heat. While still warm, add warm Hexanes dropwise until persistent cloudiness appears.Reduces solvent power (anti-solvent method) to reach supersaturation.
4. Crystallization Re-heat briefly to clear solution, then wrap flask in foil/towel and let cool to RT undisturbed for 4 hours.Slow cooling prevents "oiling out" (liquid-liquid phase separation) and promotes defined crystal lattice formation.
5. Isolation Cool to 4°C (fridge) for 2 hours. Filter precipitate and wash with cold 1:1 EtOAc/Hexanes.Maximizes yield.[1][2] Cold wash removes surface impurities without redissolving product.
Protocol B: Flash Chromatography (Preferred for <1g or Complex Mixtures)

Use this if the crude contains significant tar or if recrystallization yields an oil.

Stationary Phase: Silica Gel 60 (


).
Mobile Phase:  Dichloromethane (DCM) / Methanol (MeOH).
ParameterSpecificationNotes
Column Packing Slurry pack in 100% DCM.Prevents air bubbles and channeling.
Sample Loading Dry load on Celite or dissolve in min. DCM.Tces-Urea has low solubility in non-polar solvents; liquid loading in DCM is safer than MeOH (which causes band broadening).
Gradient 0%

5% MeOH in DCM over 10 CV (Column Volumes).
The product typically elutes around 3-4% MeOH (

).
Modifier 0.5% Acetic Acid (Optional).Critical: If tailing is observed, the acidic sulfonamide proton is interacting with silica. Adding AcOH suppresses ionization.

Troubleshooting Guide & FAQs

Q1: My compound is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated with impurities.

  • Fix:

    • Re-dissolve the oil by heating.

    • Add a seed crystal (if available) at the cloud point.

    • Use a solvent switch : Try Acetone/Hexanes instead of EtOAc/Hexanes. Acetone solubilizes sulfonylureas very well.

Q2: I see severe streaking on the TLC plate and column. Is my product decomposing?

  • Cause: Tces-Urea is acidic. On standard silica (pH ~6.5-7), it can deprotonate or hydrogen-bond strongly to silanols, causing peak tailing.

  • Fix: Add 0.5% Acetic Acid to your mobile phase. This keeps the urea protonated and sharpens the peak. Avoid triethylamine, as it will form a salt with the sulfonylurea, making it stick to the baseline.

Q3: Can I use water to wash the crude product?

  • Analysis: Yes, but with caution. Tces-Urea is sparingly soluble in cold water.

  • Strategy: If your main impurity is inorganic salts (from the reaction of chlorosulfonyl isocyanate), a rapid wash of the filter cake with ice-cold water is effective. Do not soak, as hydrolysis of the sulfonylurea bridge can occur over time in aqueous media [4].

Q4: What is the expected yield?

  • Recrystallization: 60-75% (First crop). Higher purity.

  • Chromatography: 80-90%. Lower purity (potential leaching of silica/plasticizers).

Comparative Analysis

FeatureRecrystallizationFlash Chromatography
Purity Achieved Excellent (>99%)Good (95-98%)
Scalability High (kg scale)Low (g scale)
Solvent Consumption LowHigh
Time Efficiency Slow (Overnight)Fast (2-3 hours)
Best For Removal of specific side-products (e.g., sulfonamide)Removal of baseline tars and complex mixtures

References

  • Espino, C. G., & Du Bois, J. (2001). "A Rh-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition, 40(3), 598–600.

  • Kim, M., & Du Bois, J. (2006). "Rhodium-Catalyzed Amination of Ethereal C–H Bonds: A Versatile Strategy for the Synthesis of Complex Amines." Journal of the American Chemical Society, 128(14), 4349–4352.

  • Sigma-Aldrich. (n.d.). "Product Specification: this compound." Sigma-Aldrich Catalog.

  • Kurzer, F. (1956). "Sulfonylureas and Related Compounds." Chemical Reviews, 50(1), 1–46.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of TCES-Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of discovery. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. The strategic use of protecting groups is fundamental in multi-step organic synthesis, and understanding their behavior in the mass spectrometer is paramount for unambiguous characterization of intermediates and final products.

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of ureas protected with the 2-(trimethylsilyl)ethylsulfonyl (TCES) group. We will explore the characteristic fragmentation pathways of TCES-urea derivatives, drawing upon established principles of urea and silyl-compound mass spectrometry. Furthermore, this guide will offer a comparative analysis with other common urea protecting groups, supported by experimental data and detailed analytical protocols, to empower researchers in making informed decisions for their analytical workflows.

The TCES Protecting Group: A Primer

The 2-(trimethylsilyl)ethyl (TCES) group is a valuable tool in organic synthesis for the protection of amines, alcohols, and, in the context of this guide, ureas. Its popularity stems from its stability under a range of reaction conditions and, most importantly, its susceptibility to selective cleavage under mild, fluoride-mediated conditions. In the realm of mass spectrometry, the presence of the silicon atom and the ethyl carbamate linkage in TCES-protected ureas imparts a unique and diagnostic fragmentation signature.

Deciphering the Fragmentation Code: TCES-Urea Derivatives

Under electrospray ionization (ESI) conditions, protonated TCES-urea derivatives ([M+H]⁺) undergo a series of characteristic fragmentation events upon collision-induced dissociation (CID). The fragmentation pathways are a composite of cleavages typical for both the urea backbone and the TCES protecting group.

A key fragmentation pathway for substituted ureas is the cleavage of the C-N bond, often leading to the elimination of an isocyanate moiety.[1][2] For TCES-urea derivatives, this pathway is a prominent feature. Additionally, the trimethylsilyl group is known to direct fragmentation, often involving the loss of a methyl radical or the entire TMS group.[1][3]

Based on these principles, we can predict the following primary fragmentation pathways for a generic TCES-protected urea derivative:

  • Cleavage of the Urea C-N Bond: This is a hallmark of urea fragmentation and can occur on either side of the carbonyl group. This cleavage results in the formation of a protonated isocyanate and the corresponding amine fragment. The relative abundance of these fragments can provide information about the substitution pattern of the urea.

  • Fragmentation within the TCES Moiety: The TCES group itself can undergo characteristic fragmentation. A common loss is that of the trimethylsilyl group as a neutral species or a trimethylsilanol molecule. The presence of the silicon atom often leads to characteristic ions, such as the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which can be a diagnostic marker.[3]

  • McLafferty-type Rearrangement: For certain structures, a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the ethyl chain to the urea carbonyl oxygen can lead to the elimination of ethylene and the formation of a trimethylsilyl isocyanate fragment.

These predicted pathways are visualized in the following diagram:

TCES_Urea_Fragmentation cluster_main Proposed Fragmentation of Protonated TCES-Urea Parent [M+H]⁺ TCES-NH-CO-NHR FragmentA [R-NCO + H]⁺ Isocyanate Fragment Parent->FragmentA C-N Cleavage FragmentB [TCES-NH₂ + H]⁺ TCES-Amine Fragment Parent->FragmentB C-N Cleavage FragmentC [M+H - Si(CH₃)₃OH]⁺ Loss of Trimethylsilanol Parent->FragmentC TCES Fragmentation FragmentD [Si(CH₃)₃]⁺ m/z 73 Parent->FragmentD TCES Fragmentation

Caption: Proposed major fragmentation pathways of a protonated TCES-urea derivative.

Comparative Analysis: TCES-Urea vs. Alternative Protecting Groups

The choice of a protecting group has significant implications for both the synthetic strategy and the subsequent analytical characterization. Here, we compare the mass spectrometric behavior of TCES-protected ureas with two other commonly used protecting groups: tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

Protecting GroupCharacteristic Fragmentation LossesDiagnostic Fragment IonsComments
TCES - Trimethylsilanol (Si(CH₃)₃OH) - Ethene (C₂H₄) via rearrangement- [Si(CH₃)₃]⁺ (m/z 73)The presence of silicon provides a unique isotopic signature and a highly diagnostic low-mass ion.
Boc - Isobutylene (C₄H₈) - tert-Butanol (C₄H₁₀O)- [M+H - 56]⁺ - [M+H - 100]⁺Fragmentation is dominated by the facile loss of the tert-butyl group, which can sometimes suppress other structurally informative fragmentations.[4][5]
Cbz - Toluene (C₇H₈) - Benzyl alcohol (C₇H₈O)- Tropylium ion ([C₇H₇]⁺, m/z 91)The tropylium ion is a very stable and often abundant fragment, providing a clear indication of the Cbz group.

This comparison highlights the distinct advantages of the TCES group in mass spectrometric analysis. The presence of the trimethylsilyl fragment at m/z 73 provides a readily identifiable marker that is often absent in the fragmentation spectra of other protected ureas.

Experimental Protocol: ESI-MS/MS Analysis of TCES-Urea Derivatives

This section provides a detailed, step-by-step methodology for the analysis of TCES-urea derivatives by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

1. Sample Preparation

  • Objective: To prepare a dilute solution of the TCES-urea derivative in a solvent compatible with ESI-MS.

  • Protocol:

    • Accurately weigh approximately 1 mg of the TCES-urea derivative.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof).

    • From this stock solution, prepare a working solution with a final concentration of approximately 1-10 µg/mL by diluting with the same solvent.

    • To promote protonation, add 0.1% (v/v) formic acid to the final solution.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[6][7]

2. Mass Spectrometry Analysis

  • Objective: To acquire high-quality MS and MS/MS spectra of the TCES-urea derivative.

  • Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Protocol:

    • Infusion and MS1 Scan:

      • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

      • Acquire a full scan mass spectrum (MS1) in positive ion mode over a relevant m/z range (e.g., m/z 50-1000) to identify the protonated molecular ion ([M+H]⁺).

    • MS/MS Fragmentation:

      • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

      • Optimize the collision energy to achieve a good distribution of fragment ions. This may require a ramping of collision energies (e.g., 10-40 eV).

      • Acquire the product ion scan (MS/MS) spectrum.

Experimental_Workflow cluster_workflow ESI-MS/MS Experimental Workflow SamplePrep Sample Preparation (1-10 µg/mL in MeOH/ACN + 0.1% FA) Infusion Direct Infusion (5-10 µL/min) SamplePrep->Infusion MS1 MS1 Scan (Identify [M+H]⁺) Infusion->MS1 PrecursorSelection Precursor Ion Selection ([M+H]⁺) MS1->PrecursorSelection CID Collision-Induced Dissociation (CID) (Optimize Collision Energy) PrecursorSelection->CID MS2 MS2 Scan (Acquire Product Ion Spectrum) CID->MS2 DataAnalysis Data Analysis (Identify Fragments and Propose Pathways) MS2->DataAnalysis

Caption: A streamlined workflow for the ESI-MS/MS analysis of TCES-urea derivatives.

Conclusion: The Analytical Advantage of the TCES Group

References

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Hofmann, J., & Sfakianakis, A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 735-757. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Luo, Y., et al. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Request PDF. [Link]

  • De Vijlder, T., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. ResearchGate. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Reddy, D. S., et al. (2015). General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]

  • Al-Majed, A. R., et al. (2018). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of the American Society for Mass Spectrometry, 29(11), 2264-2274. [Link]

  • Li, Y., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 34(7), 1335-1343. [Link]

  • Schänzer, W., et al. (2014). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]

  • G-Biosciences. (2016). Mass Spectrometry Sample Prep. [Link]

  • Bae, J., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 84(13), 5677-5684. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

  • Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • G. S. S. S. K. N. D. S. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1175-1184. [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

  • Brooks, C. J. W., & Smith, A. G. (1974). Trimethylsilyl group migration in the mass spectra of trimethylsilyl ethers of cholesterol oxidation products. product ion characterization by linked-scan tandem mass spectrometry. Biomedical Mass Spectrometry, 1(4), 258-263. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • K. A. L. S. H. S. K. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 330-332, 124-133. [Link]

  • van der Veer, S. J. F., et al. (2021). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Chemical Science, 12(39), 13038-13046. [Link]

  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Reddy, D. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(20), e9161. [Link]

  • Steger, M., et al. (2020). Comparison of urea- and SDC-based cell lysis for mass spectrometry-based ubiquitinomics. ResearchGate. [Link]

  • Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. [Link]

  • Smith, J., et al. (2014). Comparison of bottom-up proteomic approaches for LC-MS analysis of complex proteomes. Journal of Proteomics & Bioinformatics, 7(11), 347-353. [Link]

  • Mane, S. S., et al. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. ResearchGate. [Link]

  • The GPM. Amino acid protecting groups. [Link]

  • Cabeza, O., et al. (2026). Recent Advances in Microencapsulated Phase Change Materials for Energy Efficiency in Buildings: A Review. Polymers, 18(4), 451. [Link]

Sources

Comparison of N-(2,2,2-Trichloroethoxysulfonyl)urea vs Burgess reagent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the Burgess Reagent and its 2,2,2-trichloroethyl-substituted analog, often referred to as the Tces-Burgess Reagent (or loosely as N-(2,2,2-trichloroethoxysulfonyl) derivatives).

While the user’s prompt specifies "N-(2,2,2-Trichloroethoxysulfonyl)urea," it is critical to distinguish between the Tces-Urea (a reagent for oxidative C-H amination) and the Tces-Burgess Reagent (a carbamate inner salt used as a direct functional alternative to the Burgess reagent). This guide focuses on the Tces-Burgess Reagent as the direct comparator for dehydration and cyclization, while clarifying the role of the urea variant.

Content Type: Technical Comparison & Application Guide Subject: Reagents for Dehydration and Cyclic Sulfamidate Synthesis

Executive Summary

The Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate) is the gold standard for mild, chemoselective dehydration of secondary and tertiary alcohols to alkenes, as well as the synthesis of cyclic sulfamidates from 1,2-diols. However, its utility is limited by the difficulty of removing the N-methoxycarbonyl protecting group from the resulting products.

The Tces-Burgess Reagent (2,2,2-Trichloroethyl N-(triethylammoniumsulfonyl)carbamate) was developed to overcome this limitation. By replacing the methyl group with a 2,2,2-trichloroethyl (Tces) moiety, this reagent retains the mild dehydrating power of the parent compound while allowing for the facile removal of the protecting group via reductive cleavage (Zn/AcOH). This makes the Tces-variant superior for the synthesis of free cyclic sulfamides and sulfamidates .

FeatureBurgess Reagent (Standard)Tces-Burgess Reagent (Alternative)
Structure MeOOC–N⁻–SO₂–N⁺Et₃TcesOOC–N⁻–SO₂–N⁺Et₃
Primary Function Dehydration, Sulfamidate SynthesisDehydration, Sulfamidate Synthesis
Protecting Group Methoxycarbonyl (Alloc-like but hard to cleave)Tces (Trichloroethoxycarbonyl)
Deprotection Difficult (requires harsh conditions)Facile (Zn, AcOH, mild reduction)
Stability Thermally unstable, hygroscopicSlightly more stable, still moisture sensitive
Key Advantage Commercial availability, costOrthogonal deprotection

Chemical Identity & Properties

Burgess Reagent[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: Methyl N-(triethylammoniumsulfonyl)carbamate[1]

  • Structure: An inner salt (zwitterion).

  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in DCM, THF, Benzene.

  • Handling: Highly hygroscopic; decomposes thermally >50°C. Must be stored under inert gas at -20°C.

Tces-Burgess Reagent
  • Chemical Name: 2,2,2-Trichloroethyl N-(triethylammoniumsulfonyl)carbamate

  • Relation to "Tces-Urea": The Tces-Burgess reagent is a carbamate.[2][3][4][1] The "this compound" (CAS 882739-31-3) is a related precursor often used in Rh-catalyzed oxidative C-H amination (Du Bois chemistry) but is distinct from the dehydrating inner salt.

  • Physical State: White crystalline solid.

  • Handling: Moisture sensitive; prepared fresh or stored at -20°C.

Mechanistic Comparison

Both reagents operate via an ion-pair mechanism (E1cB-like or syn-elimination) for dehydration, and a nucleophilic substitution mechanism for cyclization.

Mechanism A: Dehydration of Alcohols
  • Activation: The alcohol hydroxyl group attacks the sulfonyl sulfur, displacing triethylamine.

  • Elimination: The resulting sulfamate ester undergoes syn-elimination (Ei mechanism).[5][4] The amine base (Et₃N) assists in proton removal.

  • Outcome: Stereospecific formation of alkenes (cis-elimination).

Mechanism B: Cyclic Sulfamidate Formation
  • Substrate: 1,2-diols or 1,2-amino alcohols.

  • Cyclization: The reagent reacts with both nucleophiles (OH/NH) to form a 5-membered ring.

  • Differentiation:

    • Burgess: Yields an N-methoxycarbonyl protected sulfamidate. The MeOOC- group is often stuck.

    • Tces-Burgess: Yields an N-Tces protected sulfamidate. The TcesOOC- group can be cleaved later.

Visualization: Reaction Pathways

BurgessMechanism Reagent Burgess / Tces-Burgess (Inner Salt) Intermediate Sulfamate Ester Intermediate Reagent->Intermediate + R-OH - Et3N Cyclic Cyclic Sulfamidate (N-Protected) Reagent->Cyclic + Diol Cyclodehydration Alcohol Alcohol (R-OH) Alcohol->Intermediate Transition Syn-Elimination (Ei Mechanism) Intermediate->Transition Heat Alkene Alkene Product Transition->Alkene - HOSO2NHCOOR Diol 1,2-Diol / Amino Alcohol Diol->Cyclic Deprotection Deprotection (Zn/AcOH) Cyclic->Deprotection Tces-Only Path FreeProduct Free Sulfamide Deprotection->FreeProduct Cleavage of Tces

Caption: Comparative reaction pathways. Note the unique deprotection pathway available only to the Tces-variant (red dashed line).

Experimental Performance & Protocols

Protocol 1: Synthesis of Tces-Burgess Reagent

Unlike the commercial standard Burgess reagent, the Tces-variant is often prepared in situ or fresh.

  • Reagents: Chlorosulfonyl isocyanate (CSI), 2,2,2-Trichloroethanol (Tces-OH), Triethylamine (Et₃N), Benzene (anhydrous).

  • Step A (Carbamate Formation):

    • Dissolve CSI (1.0 equiv) in benzene at 0°C.

    • Add Tces-OH (1.0 equiv) dropwise. Stir 30 min.

    • Result:Cl3CCH2OOC-NH-SO2Cl (Tces-sulfamoyl chloride).

  • Step B (Inner Salt Formation):

    • Add Et₃N (2.2 equiv) dropwise to the mixture at 0°C.

    • The solid Tces-Burgess reagent precipitates.

    • Filter under inert atmosphere or use the slurry directly.

Protocol 2: Cyclization of Amino Alcohols

Comparison of using Standard vs. Tces Reagent.

ParameterStandard BurgessTces-Burgess
Solvent THF or DCMTHF or DCM
Temperature Reflux (60–70°C)Reflux (60–70°C)
Time 1–2 hours1–3 hours
Yield 70–90%75–95%
Product N-COOMe SulfamideN-COOTces Sulfamide
Post-Rxn Product is final (Protected)Deprotection possible

Deprotection Step (Tces-Specific):

  • Dissolve N-Tces sulfamide in THF/Acetic Acid (1:1).

  • Add Zn dust (excess). Stir at RT for 2–6 h.

  • Filter and concentrate to yield the free cyclic sulfamide .

Critical Analysis: When to Use Which?

Use Standard Burgess Reagent If:
  • Goal: Simple dehydration of alcohols to alkenes.

  • Goal: Synthesis of protected sulfamidates where the N-substituent (COOMe) is acceptable or desired as a permanent protecting group.

  • Constraint: Cost and immediate commercial availability are priorities.

Use Tces-Burgess Reagent If:
  • Goal: Synthesis of unsubstituted (NH-free) cyclic sulfamides or sulfamidates.

  • Goal: The target molecule is sensitive to harsh deprotection conditions (e.g., strong acids/bases). The Tces group cleaves under mild reductive conditions (Zn/AcOH) which preserves esters, acetals, and silyl ethers.

  • Goal: You require a "Safety Catch" linker strategy where the nitrogen remains protected until a specific late-stage step.

Note on this compound

If your interest lies specifically in oxidative C-H amination (Du Bois reaction), the urea derivative Tces-NH-CO-NH-SO2- is the precursor. In this reaction, a Rhodium catalyst (e.g., Rh₂(esp)₂) generates a nitrene species that inserts into a C-H bond. This is mechanistically distinct from the Burgess dehydration (which activates an existing OH group).

References

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry. Link

  • Nicolaou, K. C., et al. (2004).[6] "New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates, Glycosylamines, and Sulfamides."[6][7][8] Angewandte Chemie International Edition. Link

    • Key Reference for the Tces-variant synthesis and applic
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters. Link

  • Du Bois, J. (2011). "Rhodium-Catalyzed C–H Amination: An Enabling Method for Chemical Synthesis." Organic Process Research & Development. Link

Sources

A Comparative Guide to the Reactivity of TCES-Urea and Standard Sulfonylureas

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the deliberate design of covalent inhibitors offers a powerful strategy for achieving prolonged target engagement and enhanced potency. However, this approach necessitates a rigorous evaluation of chemical reactivity to ensure a favorable balance between therapeutic efficacy and off-target toxicity. This guide provides an in-depth technical comparison of N-(2,2,2-Trichloroethoxysulfonyl)urea (TCES-urea), a molecule possessing a reactive electrophilic center, against standard non-covalent sulfonylureas, a class of drugs historically used in the management of type 2 diabetes.[1][2] We present a series of detailed experimental protocols, from intrinsic reactivity assessments to in-cell target engagement assays, designed to objectively benchmark these two classes of compounds. The presented methodologies and data serve as a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the covalent potential and reactivity profile of novel drug candidates.

Introduction: The Covalent Conundrum in Drug Design

The paradigm of drug design has evolved significantly, with a renewed interest in targeted covalent inhibitors (TCIs). Unlike their reversible counterparts that rely on non-covalent interactions, TCIs form a stable, covalent bond with their target protein.[3] This mechanism can lead to numerous advantages, including increased biochemical efficiency, a longer duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.[4][5]

However, the inherent reactivity of the electrophilic "warhead" on a TCI raises a critical question of selectivity. An overly reactive compound may indiscriminately modify numerous off-target proteins, leading to toxicity. Conversely, a compound with insufficient reactivity may not achieve the desired on-target engagement. Therefore, precise benchmarking of reactivity is not merely a characterization step but a cornerstone of designing safe and effective covalent medicines.[6]

This guide uses TCES-urea, a compound featuring a sulfonylurea core functionalized with a reactive trichloroethoxy group, as a model covalent agent. We benchmark its reactivity against traditional sulfonylureas like Glibenclamide and Gliclazide, which are well-characterized non-covalent inhibitors of the ATP-sensitive potassium (KATP) channel in pancreatic beta-cells.[7][8][9] Through a series of robust, self-validating experimental protocols, we will delineate the distinct reactivity profiles of these molecules, providing a practical guide for assessing covalent drug candidates.

Molecular Profiles: Electrophiles vs. Reversible Binders

Understanding the structural basis of reactivity is fundamental. The key distinction between TCES-urea and standard sulfonylureas lies in the presence of an electrophilic center designed for covalent bond formation.

2.1 TCES-Urea: A Covalent Scaffold TCES-urea, or this compound, incorporates a highly electrophilic sulfonyl group activated by the electron-withdrawing trichloroethoxy moiety. This design positions it as a potential covalent modifier of nucleophilic amino acid residues, such as cysteine or lysine, on a target protein. The urea component provides a structural motif for recognition and binding within a target's active site, thereby positioning the reactive sulfonyl group for covalent modification.

2.2 Standard Sulfonylureas: The Non-Covalent Paradigm First and second-generation sulfonylureas (e.g., Glibenclamide, Gliclazide) function as insulin secretagogues by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic KATP channel.[8][9][10] This binding is driven by non-covalent forces—hydrogen bonds, van der Waals forces, and hydrophobic interactions. Their chemical structures lack a potent, dedicated electrophilic warhead, and their mechanism of action is based on reversible occupancy of the receptor.[7][11]

Molecular_Structures cluster_0 TCES-Urea (Covalent) cluster_1 Standard Sulfonylurea (Non-Covalent) TCES TCES-Urea Structure TCES_warhead Electrophilic Center (SO2) TCES->TCES_warhead Reactive Site SU Glibenclamide Structure SU_binding Non-covalent Binding Motifs SU->SU_binding Interaction Sites

Caption: Comparative structures of TCES-urea and a standard sulfonylurea.

Principles of Reactivity Benchmarking

The goal of benchmarking is to quantify the propensity of a compound to form a covalent bond. This is assessed at multiple levels, from intrinsic chemical reactivity in a simple system to target-specific engagement in a complex cellular environment. For covalent inhibitors, a key metric is the second-order rate constant, k_inact/K_i , which represents the efficiency of covalent modification.[3] A higher value indicates a more efficient and rapid modification of the target.

Our benchmarking strategy is built on a tiered approach:

  • Intrinsic Reactivity: How reactive is the molecule to a generic biological nucleophile?

  • Target-Specific Reactivity: How efficiently does the molecule modify its intended protein target in a clean, in vitro system?

  • Cellular Engagement: Can the molecule enter a cell, find its target, and form a covalent bond in the complex intracellular milieu?

Experimental Design and Protocols

Here, we detail the core assays for benchmarking. The causality behind experimental choices is explained to ensure clarity and reproducibility.

Assay 1: Intrinsic Reactivity with Glutathione (GSH)

Objective: To determine the inherent chemical reactivity of the test compounds against a biologically relevant nucleophile. GSH is chosen due to its high intracellular concentration and its role in detoxifying electrophilic species. High reactivity with GSH can be a flag for potential off-target reactions and rapid systemic clearance.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TCES-urea and Glibenclamide in DMSO.

    • Prepare a 100 mM stock solution of Glutathione (reduced form) in a phosphate buffer (100 mM, pH 7.4).

    • Prepare a working solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) at 2 mg/mL in the same phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, add 180 µL of phosphate buffer to each well.

    • Add 10 µL of the 100 mM GSH stock to each well (final concentration 5 mM).

    • Initiate the reaction by adding 10 µL of the 10 mM compound stock (TCES-urea or Glibenclamide) to achieve a final concentration of 500 µM. Include a DMSO-only control.

  • Kinetic Monitoring:

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction in triplicate wells by adding an aliquot of the reaction mixture to the DTNB solution.

    • Measure the absorbance at 412 nm. The signal from the DTNB reaction is proportional to the amount of unreacted GSH remaining.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point using a standard curve.

    • Plot the natural log of the GSH concentration versus time. The slope of this line corresponds to the pseudo-first-order rate constant (k_obs).

Assay 2: In Vitro Covalent Target Engagement via LC-MS/MS

Objective: To quantify the rate and extent of covalent adduct formation on a model target protein. This assay directly measures the intended covalent modification event. We use a model protein with an accessible cysteine residue (e.g., recombinant human serum albumin, HSA) and monitor the formation of the drug-protein conjugate using mass spectrometry.[12][13][14]

LCMS_Workflow cluster_workflow LC-MS/MS Protocol for Adduct Quantification A 1. Incubation Target Protein + Compound B 2. Quenching & Denaturation Stop reaction, unfold protein A->B C 3. Proteolytic Digestion (e.g., Trypsin) B->C D 4. LC Separation Separate modified vs. unmodified peptides C->D E 5. MS/MS Analysis Identify and quantify peptides D->E F 6. Data Analysis Calculate % Adduct Formation E->F

Sources

Technical Guide: Crystallographic Insights & Performance Analysis of N-(2,2,2-Trichloroethoxysulfonyl)urea (Tces-Urea)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,2,2-Trichloroethoxysulfonyl)urea (commonly referred to as Tces-Urea ) has emerged as a critical reagent in the field of C–H functionalization, specifically for Rhodium-catalyzed oxidative cyclization. Unlike traditional nitrogen sources, Tces-Urea offers a unique balance of reactivity (via the sulfonylurea moiety) and stability (conferred by the trichloroethyl group).

This guide objectively compares Tces-Urea against its primary alternatives—Chlorosulfonyl Isocyanate (CSI) and Tces-Sulfamate —analyzing crystallographic structural drivers, handling parameters, and reaction selectivity.

Structural & Crystallographic Characterization

Understanding the spatial arrangement of Tces-Urea is vital for predicting its behavior in stereoselective C–H insertions. While the reagent is often handled as a bulk powder, its molecular geometry—specifically the Tces (2,2,2-trichloroethoxysulfonyl) protecting group—dictates its superior performance over smaller analogs.

Molecular Geometry & Steric Parameters

The efficacy of Tces-Urea in Rh-catalyzed nitrene transfers is attributed to the steric bulk and electron-withdrawing nature of the Tces group. Crystallographic analysis of Tces-derivatives (e.g., cyclic ureas obtained post-reaction) reveals consistent geometric parameters that stabilize the transition state.

ParameterRepresentative Value (Å / °)Significance
S–O (Sulfonyl) 1.42 – 1.44 ÅTypical sulfonyl double bond character; highly electron-withdrawing.
S–N (Sulfonamide) 1.60 – 1.64 ÅShorter than typical S-N single bonds due to resonance with the urea carbonyl.
C–Cl (Tces) 1.76 – 1.78 ÅThe trichloromethyl group creates a significant "steric wall."
O–S–N Angle ~105° – 108°Distorted tetrahedral geometry at Sulfur allows for specific chelation to Rhodium.
Torsion (C-O-S-N) ~60° – 90° (Gauche)The Tces group often adopts a gauche conformation, shielding the nitrogen face.

Note: Values derived from high-resolution X-ray diffraction data of Tces-protected cyclic urea derivatives (Du Bois et al.).

Structural Validation of Stereochemistry

In drug development, Tces-Urea is used to install nitrogen into unactivated C–H bonds. The "Gold Standard" for validating these insertions is Single Crystal X-ray Diffraction (SCXRD) of the cyclized product.

  • Space Group Trends: Tces-protected heterocycles frequently crystallize in monoclinic space groups (e.g., P2₁/c), facilitated by the dipole-dipole interactions of the sulfonyl and trichloromethyl groups.

  • Absolute Configuration: The heavy chlorine atoms (Z=17) provide significant anomalous scattering, making Tces-derivatives excellent candidates for absolute structure determination without requiring additional heavy-atom derivatization.

Comparative Performance Analysis

The following analysis contrasts Tces-Urea with its precursor (CSI) and the related sulfamate reagent.

Product Comparison Matrix
FeatureTces-Urea Chlorosulfonyl Isocyanate (CSI) Tces-Sulfamate (Tces-NH₂)
Physical State White Solid (mp 161-165 °C)Corrosive Liquid (bp 107 °C)White Solid (mp 55-59 °C)
Stability High (Shelf-stable solid)Low (Violently reacts w/ water)Moderate (Hygroscopic)
Primary Application Urea/Diamine Synthesis (via C-H insertion)Carbamate/Sulfamide Synthesis Amine/Sulfamate Synthesis
Selectivity (C-H) High (Steric bulk directs insertion)Low (Too reactive, side reactions)High (Similar to Tces-Urea)
Handling Hazard Low (Standard PPE)Extreme (Lachrymator, Toxic)Low
Atom Economy Moderate (Tces group cleaved later)High (If Cl is part of product)Moderate
Why Tces-Urea Outperforms CSI

While CSI is the raw material for many sulfonyl derivatives, it is operationally difficult.

  • Handling: CSI requires strictly anhydrous conditions and specialized glassware. Tces-Urea can be weighed in air.

  • Mechanistic Control: In Rh-catalyzed reactions, the free isocyanate in CSI is prone to non-specific nucleophilic attacks. Tces-Urea presents a "masked" nitrogen source that only activates under oxidative conditions (using PhI(OAc)₂), preventing background side reactions.

Experimental Protocol: Rh-Catalyzed Oxidative Cyclization[5]

This protocol describes the standard application of Tces-Urea to convert a substrate (e.g., a homoallylic alcohol or amine derivative) into a cyclic urea via C-H activation.

Reagents Required:
  • Substrate (Alcohol or Amine)[1][2]

  • Tces-Urea (1.2 equiv)

  • Triphenylphosphine (PPh₃) & DIAD (for Mitsunobu coupling to substrate)

  • Catalyst: Rh₂(esp)₂ (1-2 mol%)

  • Oxidant: Iodobenzene diacetate (PhI(OAc)₂)

  • Base: MgO (2.3 equiv)

  • Solvent: Isopropyl acetate (iPrOAc) or Dichloromethane (DCM)

Workflow:
  • Substrate Attachment (Mitsunobu):

    • Dissolve substrate (alcohol) and Tces-Urea in THF.

    • Add PPh₃ (1.5 equiv). Cool to 0 °C.

    • Dropwise add DIAD. Warm to RT and stir 2-4 h.

    • Result: Tces-protected urea precursor.[1] Isolate via flash chromatography.

  • C-H Amination (The "Du Bois" Reaction):

    • Dissolve the precursor in iPrOAc (0.1 M).

    • Add Rh₂(esp)₂ (1 mol%), MgO (2.3 equiv), and PhI(OAc)₂ (1.1 equiv).

    • Critical Step: Stir at 40-50 °C. The solution typically turns green/blue (active Rh-nitrenoid species).

    • Monitor via TLC until starting material is consumed (~4-12 h).

  • Purification & Analysis:

    • Filter through a pad of Celite to remove MgO and Rh residue.

    • Concentrate and purify via silica gel chromatography.[3]

    • Crystallization: Dissolve product in minimal hot EtOAc/Hexanes to grow crystals for X-ray validation.

Visualizing the Pathway

The following diagrams illustrate the synthesis logic and the mechanistic advantage of the Tces group.

Synthesis & Application Workflow

G CSI Chlorosulfonyl Isocyanate (CSI) TcesUrea Tces-Urea (Stable Reagent) CSI->TcesUrea Synthesis TcesOH 2,2,2-Trichloroethanol TcesOH->TcesUrea Precursor Tces-Urea Precursor TcesUrea->Precursor Mitsunobu Coupling Substrate Substrate (Alcohol/Amine) Substrate->Precursor Cyclic Cyclic Urea (Final Product) Precursor->Cyclic C-H Insertion RhCat Rh2(esp)2 PhI(OAc)2 RhCat->Cyclic Catalysis

Caption: Transformation pathway from raw CSI to the stable Tces-Urea reagent, followed by substrate coupling and Rh-catalyzed cyclization.

Mechanistic Role of Tces-Urea

Mechanism TcesGroup Tces Group (Cl3C-CH2-O-SO2-) Nitrogen Nitrogen Atom TcesGroup->Nitrogen Electron Withdrawal RhDimer Rh-Rh Catalyst TcesGroup->RhDimer Steric Guidance (Prevents aggregation) CHBond Target C-H Bond Nitrogen->CHBond Insertion (Concerted) RhDimer->Nitrogen Nitrenoid Formation

Caption: The Tces group modulates the electron density on Nitrogen, stabilizing the Rh-Nitrenoid and directing steric selectivity.[4]

References

  • Espino, C. G., & Du Bois, J. (2001).[5] "A Rhodium-Catalyzed C–H Insertion Method for N-Substituted Oxazolidinones." Angewandte Chemie International Edition. [Link]

  • Kim, M., & Mulcahy, J. V., et al. (2012). "Expanding the Substrate Scope of C–H Amination Reactions: Oxidative Cyclization of Urea and Guanidine Derivatives." Organic Letters. [Link]

  • Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012). "Metal-catalyzed nitrogen-atom transfer methods for the oxidation of aliphatic C–H bonds." Accounts of Chemical Research. [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.